4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
Description
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Properties
IUPAC Name |
1-nitro-4-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O4/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWIABPTZDUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493566 | |
| Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-95-1 | |
| Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
CAS Number: 363-95-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a specialized aromatic compound. Due to its unique substitution pattern, featuring both nitro and trifluoromethyl groups on a biphenyl scaffold, this molecule holds potential as a building block in medicinal chemistry and materials science. This document outlines its known properties, a proposed synthetic pathway with a detailed experimental protocol, and relevant safety information.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 363-95-1 | [1][2][3] |
| Molecular Formula | C₁₄H₆F₆N₂O₄ | [1][3] |
| Molecular Weight | 380.2 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | ≥99% (as commercially available) | [3] |
| Melting Point | 68 - 70 °C | [4] |
| Boiling Point | 255 °C | [4] |
| Storage | Store in a cool, dry place at room temperature. | [1][3] |
Safety and Handling Information
This compound should be handled with care in a laboratory setting by trained professionals. The following table summarizes the key safety data.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Users should consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.
Proposed Synthetic Pathway and Experimental Protocol
Proposed Synthesis Workflow
Caption: Proposed Ullmann coupling synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methodologies for Ullmann-type reactions.[5][6]
Materials:
-
2-Chloro-5-nitrobenzotrifluoride
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hexane
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Celite
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Büchner funnel and flask
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add activated copper powder. The flask is then flame-dried under a vacuum and allowed to cool to room temperature under a nitrogen atmosphere.
-
Addition of Reactants: Add anhydrous dimethylformamide (DMF) to the flask, followed by 2-chloro-5-nitrobenzotrifluoride.
-
Reaction: The reaction mixture is heated to a reflux temperature of approximately 150-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically run for 12-24 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then filtered through a pad of Celite to remove the copper residues, and the filter cake is washed with toluene.
-
Extraction: The combined filtrate is transferred to a separatory funnel and washed sequentially with 2M HCl and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water to afford pure this compound.
Potential Applications
While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of research and development:
-
Pharmaceutical Synthesis: The dinitro functional groups can be reduced to diamines, which are versatile precursors for the synthesis of various heterocyclic compounds and polymers with potential biological activity. The trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.
-
Materials Science: The electron-withdrawing nature of the nitro and trifluoromethyl groups can impart unique electronic properties to materials incorporating this biphenyl unit, making it a candidate for applications in organic electronics.
-
Chemical Probes: The distinct spectroscopic signature and potential for further functionalization make this compound a candidate for the development of chemical probes for biological systems.
This technical guide serves as a foundational resource for researchers interested in this compound. As research progresses, the understanding of its properties and applications is expected to expand.
References
- 1. 3,3'-BIS(TRIFLUOROMETHYL)-4,4'-DINITROBIPHENYL | 363-95-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3,3'-BIS(TRIFLUOROMETHYL)-4,4'-DINITROBIPHENYL, CasNo.363-95-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. Due to the limited publicly available data on the specific biological activity of this compound, this guide also presents a logical workflow for its synthesis and analysis.
Core Physicochemical Properties
This compound is a symmetrically substituted aromatic compound. Its structure, featuring two electron-withdrawing nitro groups and two lipophilic trifluoromethyl groups, suggests unique electronic and solubility characteristics that are of interest in medicinal chemistry and materials science.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 380.20 g/mol | --INVALID-LINK-- |
| Melting Point | 181-182 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 430.0 ± 45.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.549 ± 0.06 g/cm³ | --INVALID-LINK-- |
| CAS Number | 363-95-1 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its structure suggests that it can be synthesized via standard cross-coupling reactions. The most probable synthetic routes would involve the coupling of a halogenated nitrobenzotrifluoride precursor. Two common and effective methods for such biaryl synthesis are the Ullmann coupling and the Suzuki-Miyaura coupling.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Ullmann Coupling (Hypothetical)
This protocol is a generalized procedure based on the classic Ullmann reaction for the synthesis of symmetric biaryls and would require optimization for this specific substrate.
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitrobenzotrifluoride (1.0 eq), and activated copper powder (2.0-3.0 eq).
-
Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or sand (for solvent-free conditions).
-
Reaction Conditions: Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously for several hours (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the copper salts. The filtrate is then poured into water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, dried, and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical)
This protocol is a generalized procedure based on the Suzuki-Miyaura cross-coupling reaction and would require optimization.
-
Reaction Setup: To a degassed mixture of 2-bromo-5-nitrobenzotrifluoride (1.0 eq) and a suitable diboron reagent (e.g., bis(pinacolato)diboron, 0.5 eq) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., KOAc, 3.0 eq).
-
Boronic Ester Formation: Heat the mixture (e.g., at 80-100 °C) for several hours to form the corresponding boronic ester.
-
Coupling: To the reaction mixture, add another equivalent of 2-bromo-5-nitrobenzotrifluoride (1.0 eq), an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biphenyl.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. There will be three signals in the aromatic region for the three distinct protons on each phenyl ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. The protons ortho to the nitro group are expected to be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of the nitro groups (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching). Strong absorptions corresponding to C-F stretching of the trifluoromethyl groups will also be prominent (typically in the 1000-1350 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ at m/z 380.02 is expected. Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and potentially trifluoromethyl radicals (CF₃).
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways affected by this compound. However, the structural motifs present in the molecule, namely the dinitro-biphenyl scaffold and trifluoromethyl groups, are found in various biologically active compounds.
For instance, dinitro-biphenyl derivatives have been investigated as inhibitors of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family of enzymes, which are involved in inflammatory processes. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability and cell permeability.
Given the absence of specific data, a logical workflow for the initial biological evaluation of this compound is proposed below.
Caption: A logical workflow for the initial biological evaluation of a novel compound.
This workflow outlines a standard procedure in drug discovery, starting from broad cytotoxicity screening to more specific target identification and validation assays. This approach would be necessary to elucidate the potential therapeutic applications or toxicological profile of this compound.
A Technical Guide to the Solubility of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that significantly influences its behavior and applicability in various scientific and industrial fields, including drug development, materials science, and chemical synthesis. This technical guide focuses on the solubility of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl (CAS 363-95-1) in organic solvents.[1] Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes visualizations of the experimental workflow to ensure consistency and comparability of results across different laboratories.
Introduction to this compound
This compound is a complex organic molecule featuring a biphenyl core substituted with both nitro and trifluoromethyl groups. The presence of trifluoromethyl groups, which are strongly electron-withdrawing, can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] These characteristics make trifluoromethylated compounds like this one of interest in medicinal chemistry and drug design.[2][3][4] The nitro groups also contribute to the molecule's polarity and potential for intermolecular interactions.
Chemical Structure:
Note: This is a simplified 2D representation.
Known Properties:
-
Molecular Formula: C₁₄H₆F₆N₂O₄
-
Molecular Weight: 380.2 g/mol [1]
Experimental Protocols for Solubility Determination
To address the current data gap, the following section provides a detailed methodology for determining the solubility of this compound in various organic solvents. The equilibrium solubility method is described, which is considered the gold standard for generating thermodynamically accurate solubility data.
Materials and Equipment
-
This compound (analytical standard)
-
A range of organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid phase, centrifuge the vials at a moderate speed.
-
Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
-
Quantitative Analysis (HPLC):
-
Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or a mixture used as the mobile phase).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Dilute the filtered sample with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the compound in the diluted sample using the regression equation of the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Data Presentation
To facilitate comparison and ensure clarity, all quantitative solubility data should be presented in a structured table. The following table provides a template for recording experimental results.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | 25 | HPLC-UV | ||
| e.g., Acetonitrile | 25 | HPLC-UV | ||
| e.g., Dichloromethane | 25 | HPLC-UV | ||
| e.g., Dimethyl Sulfoxide | 25 | HPLC-UV | ||
| e.g., Ethanol | 25 | HPLC-UV | ||
| e.g., Ethyl Acetate | 25 | HPLC-UV | ||
| e.g., Hexanes | 25 | HPLC-UV | ||
| e.g., Methanol | 25 | HPLC-UV | ||
| e.g., Tetrahydrofuran | 25 | HPLC-UV | ||
| e.g., Toluene | 25 | HPLC-UV |
Logical Framework for Solvent Selection
A tiered approach is often employed in solvent screening for solubility, starting with a broad range of solvents representing different polarity classes and hydrogen bonding capabilities.
Caption: Tiered Approach to Solvent Solubility Screening.
Conclusion
While quantitative solubility data for this compound is not currently found in publicly accessible literature, this guide provides a robust framework for its determination. By following the detailed experimental protocols and data presentation guidelines outlined herein, researchers can generate high-quality, reproducible solubility data. Such information is invaluable for a wide range of applications, from facilitating the design of new synthetic routes to enabling the formulation of this compound for biological screening and potential therapeutic use. The provided workflows and logical frameworks aim to standardize the approach to solubility determination, fostering greater consistency and comparability of data across the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and properties of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a compound of interest in various research and development domains. This document details its structural characteristics, spectroscopic signature, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.
Molecular Identity and Physicochemical Properties
This compound is a substituted biphenyl compound with the chemical formula C₁₄H₆F₆N₂O₄. Its structural and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 363-95-1 | [1] |
| Molecular Formula | C₁₄H₆F₆N₂O₄ | [1] |
| Molecular Weight | 380.20 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Molecular Structure
While a specific crystal structure for this compound is not publicly available, its molecular geometry can be inferred from its constituent parts and related structures. The molecule consists of two phenyl rings linked by a single bond. Each ring is substituted with a nitro group at the 4-position and a trifluoromethyl group at the 3-position.
The dihedral angle between the two phenyl rings is a critical structural parameter in biphenyl compounds, influencing their conformational flexibility and interaction with biological targets. In substituted biphenyls, steric hindrance between ortho-substituents can force the rings out of planarity. For the target molecule, the trifluoromethyl groups at the 3 and 3' positions will likely induce a non-planar conformation.
Diagram of Key Structural Features
Caption: Logical relationship of the main structural components.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern of the phenyl rings. The aromatic region would likely show a set of multiplets corresponding to the six protons on the biphenyl core. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling. The chemical shifts of the aromatic carbons would be significantly affected by the substituents.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most straightforward, likely showing a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the nitro groups, typically in the regions of 1500-1570 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). The C-F stretching vibrations of the trifluoromethyl groups would also produce strong absorptions, usually in the 1000-1400 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 380. Fragmentation would likely involve the loss of nitro groups (NO₂) and potentially rearrangements involving the trifluoromethyl groups.
Synthesis
A plausible synthetic route for this compound is the Ullmann coupling reaction. This reaction involves the copper-mediated coupling of two aryl halide molecules.
Diagram of a Potential Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: General Ullmann Coupling
A general protocol for a similar Ullmann coupling is provided below for illustrative purposes, as a specific protocol for the target molecule is not available.
-
Reactant Preparation: A suitable aryl halide (e.g., 1-iodo-4-nitro-3-(trifluoromethyl)benzene) is mixed with activated copper powder in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.
-
Reaction: The mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring under an inert atmosphere for several hours.
-
Workup: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product obtained after solvent evaporation is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure biphenyl product.
Potential Biological Activity: Inhibition of the MAPEG Pathway
While direct biological studies on this compound are limited, research on related 2,4-dinitro-biphenyl compounds suggests a potential role as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family.[2] This family of enzymes, which includes leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), is involved in the biosynthesis of pro-inflammatory eicosanoids.[2] Inhibition of this pathway is a target for anti-inflammatory drug development.
Diagram of the Postulated Signaling Pathway Inhibition
Caption: Hypothesized inhibitory action on the MAPEG signaling pathway.
The dinitro-biphenyl scaffold may interact with key residues in the active sites of these enzymes, preventing the binding of their natural substrates and thereby blocking the production of downstream inflammatory mediators. Further research is required to confirm if this compound specifically exhibits this inhibitory activity and to elucidate the precise mechanism of action.
Conclusion
This compound is a molecule with a well-defined chemical identity but requires further experimental investigation to fully characterize its structural and biological properties. The information presented in this guide, based on available data and predictions from related compounds, provides a solid foundation for researchers and drug development professionals interested in this and similar chemical entities. Future studies should focus on obtaining a crystal structure, detailed spectroscopic data, a validated synthetic protocol, and direct evidence of its biological activity to fully unlock its potential.
References
Spectroscopic Analysis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl: A Technical Overview
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties and analytical methodologies for 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 363-95-1, is a complex aromatic compound.[1][2] Its intricate structure, featuring a biphenyl core substituted with both nitro and trifluoromethyl groups, suggests a range of potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 4,4'-dinitro-1,1'-biphenyl and various trifluoromethyl-substituted aromatic molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.5 | d | ~ 2 | H-2, H-2' |
| ~ 7.8 - 8.2 | dd | ~ 8, 2 | H-6, H-6' |
| ~ 7.6 - 8.0 | d | ~ 8 | H-5, H-5' |
Note: The exact chemical shifts are influenced by the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Description |
| ~ 150 | C-NO₂ |
| ~ 140 | C-CF₃ |
| ~ 135 | Quaternary C of biphenyl |
| ~ 120 - 130 | Aromatic CH |
| ~ 123 (q, ¹JCF ≈ 275 Hz) | CF₃ |
Note: The carbon of the CF₃ group will appear as a quartet due to coupling with fluorine.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1530 - 1550 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~ 1300 - 1100 | Strong | C-F stretch |
| ~ 1600, 1475 | Medium | Aromatic C=C stretch |
| ~ 850 | Medium-Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 380.02 | [M]⁺ (Molecular Ion) |
| 334.02 | [M - NO₂]⁺ |
| 311.03 | [M - CF₃]⁺ |
| 288.02 | [M - 2NO₂]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Optimize the receiver gain and use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range for aromatic and trifluoromethyl carbons (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a satisfactory spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For EI, this is typically done via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused or injected via an LC system.
-
Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments. High-resolution mass spectrometry can be used for accurate mass measurements to confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. The successful application of these techniques is essential for any research or development activities involving this compound.
References
In-Depth Technical Guide to the Synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis route for 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a specialized aromatic compound with potential applications in medicinal chemistry and materials science. The core of the proposed synthesis is the Ullmann coupling reaction, a classic and effective method for the formation of biaryl linkages. This guide details the synthesis of the necessary precursor and provides a representative experimental protocol for the final coupling step, based on established procedures for analogous compounds.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing with the nitration of a commercially available starting material to yield the key precursor, followed by a copper-catalyzed Ullmann homocoupling reaction.
Step 1: Synthesis of 2-Chloro-5-nitrobenzotrifluoride
The precursor, 2-chloro-5-nitrobenzotrifluoride, is synthesized via the nitration of 4-chloro-1-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
Experimental Protocol:
A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled. To this nitrating mixture, 4-chloro-1-(trifluoromethyl)benzene is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete conversion. The product is then isolated by pouring the reaction mixture onto ice, followed by extraction with an organic solvent, washing, drying, and purification by distillation or chromatography.
| Parameter | Value |
| Starting Material | 4-Chloro-1-(trifluoromethyl)benzene |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Type | Electrophilic Aromatic Substitution |
| Typical Yield | High |
| Purification Method | Distillation or Column Chromatography |
Step 2: Ullmann Homocoupling to Yield this compound
The final product is synthesized through the Ullmann coupling of 2-chloro-5-nitrobenzotrifluoride. This reaction involves the copper-promoted dimerization of the aryl halide. The following protocol is a representative procedure adapted from the well-established synthesis of 2,2'-dinitrobiphenyl.
Experimental Protocol:
Materials:
-
2-Chloro-5-nitrobenzotrifluoride
-
Copper powder (activated)
-
Sand (optional, as a diluent)
-
High-boiling point solvent (e.g., dimethylformamide, optional)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 2-chloro-5-nitrobenzotrifluoride and an equivalent or slight excess of activated copper powder is prepared. An inert solid like sand can be added to aid in heat distribution and prevent solidification of the reaction mixture.
-
The mixture is heated to a high temperature, typically in the range of 200-250 °C, with vigorous stirring. The reaction can be carried out neat or in a high-boiling point solvent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid mass is then triturated with a suitable organic solvent (e.g., hot ethanol, toluene, or dichloromethane) to extract the product.
-
The copper and copper salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from an appropriate solvent or by column chromatography.
| Parameter | Value |
| Starting Material | 2-Chloro-5-nitrobenzotrifluoride |
| Reagent | Activated Copper Powder |
| Reaction Type | Ullmann Homocoupling |
| Temperature | 200-250 °C |
| Solvent | Neat or high-boiling point solvent (e.g., DMF) |
| Purification | Recrystallization or Column Chromatography |
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chloro-1-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.55 | Starting Material |
| 2-Chloro-5-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | 225.55 | Precursor |
| This compound | C₁₄H₆F₆N₂O₄ | 424.20 | Final Product |
Expected Physical Properties
| Compound | Appearance | Melting Point (°C) |
| This compound | Yellowish solid | Not readily available in literature |
Note: Specific yield and melting point data for the target compound are not widely reported and would need to be determined experimentally.
Logical Relationships in the Synthesis
The successful synthesis of the target molecule is contingent on the effective execution of two distinct chemical transformations. The logical flow of the process is depicted below.
This in-depth guide provides a solid foundation for researchers and scientists to approach the synthesis of this compound. The provided protocols, while based on analogous reactions, offer a robust starting point for laboratory execution. Experimental optimization of reaction conditions will be key to achieving high yields and purity of the final compound.
An In-Depth Technical Guide to the Synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a key intermediate in various fields of chemical research and development. This document details the necessary starting materials, outlines the primary synthetic pathways, and provides representative experimental protocols.
Introduction
This compound is a symmetrically substituted aromatic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups impart unique electronic and physicochemical properties to the molecule, making it a valuable building block in the synthesis of more complex structures, including polymers and pharmaceutical intermediates. The trifluoromethyl groups can enhance metabolic stability and lipophilicity, which are desirable characteristics in drug design.
The synthesis of this biphenyl derivative primarily relies on the formation of a carbon-carbon bond between two substituted benzene rings. The most common and industrially relevant approach is the Ullmann coupling reaction of a suitable halogenated precursor.
Starting Materials
The primary starting materials for the synthesis of this compound are halogenated benzotrifluoride derivatives. The selection of the specific halogenated precursor is critical for the efficiency of the subsequent coupling reaction. The most commonly employed starting materials are:
-
2-Bromo-5-nitrobenzotrifluoride (CAS No: 367-67-9)
-
2-Chloro-5-nitrobenzotrifluoride (CAS No: 777-37-7)
These precursors can be synthesized through various methods, with the nitration of a corresponding halogenated benzotrifluoride being a common route.
Synthetic Pathways
The principal synthetic strategy for this compound involves a two-step process:
-
Synthesis of the Halogenated Precursor: This step focuses on the preparation of either 2-bromo- or 2-chloro-5-nitrobenzotrifluoride.
-
Ullmann Coupling: This is a classical organometallic reaction that involves the copper-catalyzed homocoupling of two aryl halide molecules to form a biaryl linkage.
Below is a detailed description of each step, including experimental protocols and quantitative data.
Synthesis of 2-Bromo-5-nitrobenzotrifluoride
A common method for the synthesis of 2-Bromo-5-nitrobenzotrifluoride is the nitration of o-bromobenzotrifluoride.
Experimental Protocol:
A nitrating mixture is prepared by the slow addition of fuming nitric acid to concentrated sulfuric acid at room temperature. Subsequently, o-bromobenzotrifluoride is added slowly to the mixed acid while maintaining the reaction temperature between 50-60°C. The reaction is monitored by Gas Chromatography (GC) until the starting material is completely consumed. After completion, the reaction mixture is allowed to separate, and the organic phase is washed with an alkaline solution to neutrality. The resulting bright yellow liquid is 2-bromo-5-nitrobenzotrifluoride.
Quantitative Data for the Synthesis of 2-Bromo-5-nitrobenzotrifluoride:
| Parameter | Value | Reference |
| Starting Material | o-bromobenzotrifluoride | [1] |
| Reagents | Concentrated Sulfuric Acid (98%), Fuming Nitric Acid | [1] |
| Reaction Temperature | 50-60°C | [1] |
| GC Purity | 95% | [1] |
| Yield | 92% | [1] |
Ullmann Coupling for the Synthesis of this compound
The Ullmann reaction is a robust method for the homocoupling of aryl halides, particularly those activated by electron-withdrawing groups like the nitro group. The reaction is typically carried out at elevated temperatures in the presence of copper powder.
Representative Experimental Protocol:
In a reaction vessel equipped for high-temperature reactions, 2-bromo-5-nitrobenzotrifluoride is mixed with activated copper powder. The reaction can be performed neat (solvent-free) or in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The mixture is heated to a temperature in the range of 150-250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or GC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).
Quantitative Data for the Ullmann Coupling (Representative):
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-nitrobenzotrifluoride | General Ullmann Conditions |
| Catalyst | Activated Copper Powder | [2] |
| Solvent | N,N-Dimethylformamide (DMF) or neat | [2] |
| Reaction Temperature | 150-250°C | [2][3] |
| Yield | Moderate to good (typically 40-70%) | [3] |
Note: The yield of the Ullmann reaction can be variable and is highly dependent on the specific reaction conditions and the reactivity of the substrate.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the synthesis of this compound can be visualized as a two-step process.
References
An In-depth Technical Guide to the Electrophilic Nitration of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Biphenyl derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of nitro groups onto the biphenyl core serves as a crucial step for further functionalization, enabling the synthesis of amines, anilines, and other nitrogen-containing heterocycles. The target molecule, 3,3'-bis(trifluoromethyl)-1,1'-biphenyl, is a highly deactivated aromatic system due to the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) groups. Understanding the principles of electrophilic aromatic substitution (EAS) on such a substrate is paramount for predicting and controlling the reaction outcome.
The trifluoromethyl group is a strong deactivating, meta-directing substituent.[1][2][3] This directing effect is primarily due to its strong inductive electron withdrawal, which destabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate for meta attack.[1][4] In the case of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl, the substitution pattern of the resulting nitro derivatives will be governed by the interplay of the directing effects of the two -CF₃ groups on the biphenyl system.
Predicted Regioselectivity
The electrophilic nitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl is expected to yield a mixture of mono- and di-nitro isomers, with the exact distribution being dependent on the reaction conditions. The primary positions for nitration will be those that are meta to the existing trifluoromethyl groups and are least sterically hindered.
The potential sites for the first nitration are the 2, 2', 4, 4', 6, and 6' positions. Based on electronic effects, the positions meta to the -CF₃ groups (2, 2', 4, 4', 6, and 6') are all electronically favored over the ortho and para positions (5, 5'). Within the electronically favored positions, steric hindrance will play a significant role. The 2 and 2' positions are the most likely sites for initial nitration, being meta to one -CF₃ group and ortho to the other phenyl ring. The 4 and 4' positions are also plausible. Further nitration would likely occur on the second ring, again at a position meta to the trifluoromethyl group.
Table 1: Predicted Product Distribution for the Mononitration of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl
| Product Name | Predicted Major/Minor | Rationale |
| 2-Nitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | Major | Meta to the -CF₃ group, sterically accessible. |
| 4-Nitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | Minor | Meta to the -CF₃ group, but potentially more sterically hindered. |
| Other isomers | Trace | Electronically disfavored. |
Note: This table represents a predicted outcome based on established principles of electrophilic aromatic substitution. Experimental verification is required.
Proposed Experimental Protocols
Given the highly deactivated nature of the substrate, forcing conditions are likely necessary to achieve a reasonable reaction rate and yield. The following protocols are proposed based on methods for the nitration of other deactivated aromatic compounds, such as nitrobenzene.[5]
Protocol 1: Standard Mixed Acid Nitration
This is a classic and robust method for the nitration of deactivated aromatic compounds.
Reagents and Equipment:
-
3,3'-Bis(trifluoromethyl)-1,1'-biphenyl
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3,3'-bis(trifluoromethyl)-1,1'-biphenyl (1.0 eq) in concentrated sulfuric acid (5-10 volumes) with stirring. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1-1.5 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated product can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Milder Nitration with an Alternative Nitrating Agent
For substrates that may be sensitive to harsh acidic conditions, alternative nitrating agents can be employed.
Reagents and Equipment:
-
3,3'-Bis(trifluoromethyl)-1,1'-biphenyl
-
Tetrachlorosilane (SiCl₄)
-
Sodium Nitrate (NaNO₃)
-
Zinc Chloride (ZnCl₂) (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Standard inert atmosphere glassware
Procedure:
-
To a solution of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl (1.0 eq) and sodium nitrate (1.2 eq) in dry dichloromethane under an inert atmosphere, add tetrachlorosilane (1.1 eq) dropwise at 0 °C.
-
Add a catalytic amount of zinc chloride (0.1 eq).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Predicted Reaction Mechanism
Caption: Predicted mechanism of electrophilic nitration.
General Experimental Workflow
Caption: General workflow for mixed acid nitration.
Characterization of Nitrated Products
The successful synthesis of nitrated 3,3'-bis(trifluoromethyl)-1,1'-biphenyl derivatives will require thorough characterization to confirm the structure and determine the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for elucidating the substitution pattern on the aromatic rings. The introduction of a nitro group will cause significant shifts in the signals of the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the products.
-
Infrared (IR) Spectroscopy: The presence of the nitro group will be indicated by strong characteristic absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹.
Safety Considerations
-
The nitration protocols described involve the use of highly corrosive and strong oxidizing acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
The reactions can be exothermic, and careful temperature control is essential to prevent runaway reactions.
-
Nitrated aromatic compounds can be thermally unstable and may have explosive properties. Handle the products with care and avoid excessive heat or mechanical shock.
Conclusion
The electrophilic nitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl is a challenging but important transformation for accessing valuable chemical intermediates. While direct experimental data is lacking, this guide provides a solid theoretical foundation and practical, albeit predictive, experimental protocols. The strong deactivating and meta-directing influence of the trifluoromethyl groups dictates that forcing reaction conditions will be necessary, and the primary products will be those resulting from substitution at the positions meta to the -CF₃ groups. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, with the understanding that optimization of reaction conditions will be critical for achieving the desired outcomes.
References
A Theoretical Deep Dive into Dinitro-bis(trifluoromethyl)biphenyl Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dinitro-bis(trifluoromethyl)biphenyl isomers. This class of molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the nitro and trifluoromethyl substituents. Understanding the conformational landscape, electronic structure, and energetic properties of these isomers is crucial for predicting their reactivity, biological activity, and material characteristics.
This document outlines the standard computational protocols, summarizes key quantitative data that can be derived from such studies, and presents logical workflows for the theoretical investigation of these complex aromatic systems.
Introduction to Dinitro-bis(trifluoromethyl)biphenyl Isomers
The dinitro-bis(trifluoromethyl)biphenyl scaffold allows for a multitude of structural isomers, depending on the substitution pattern of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the biphenyl core. The relative positions of these electron-withdrawing groups significantly influence the molecule's geometry, polarity, and intermolecular interactions. Theoretical studies, primarily based on quantum chemical calculations, offer a powerful avenue to explore these properties with high precision.
Theoretical and Computational Methodologies
Quantum chemical calculations are a cornerstone for investigating the properties of dinitro-bis(trifluoromethyl)biphenyl isomers.[1] Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.
Computational Protocol for Geometric Optimization and Energy Calculations
A typical computational workflow for studying these isomers involves the following steps:
-
Initial Structure Generation: Generation of the 3D coordinates for all possible isomers of dinitro-bis(trifluoromethyl)biphenyl.
-
Conformational Search: For each isomer, a systematic conformational search is performed to identify the lowest energy conformers. This is particularly important due to the rotational freedom around the biphenyl linkage.
-
Geometric Optimization: The geometry of each conformer is optimized to find the stationary points on the potential energy surface. A popular and effective level of theory for such systems is B3LYP with a 6-311++G(2d,p) basis set.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets.
-
Analysis of Results: The optimized structures, relative energies, and other calculated properties are then analyzed to understand the structure-property relationships among the isomers.
Experimental Protocol: Single-Crystal X-ray Diffraction
To validate the computationally determined molecular structures, single-crystal X-ray diffraction (SC-XRD) is the gold standard experimental technique.
-
Crystal Growth: Single crystals of the synthesized isomers are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 123 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. These experimental values can then be directly compared with the results from theoretical calculations.
Key Quantitative Data from Theoretical Studies
Theoretical calculations can provide a wealth of quantitative data that is essential for comparing isomers and predicting their behavior. This data is best presented in a tabular format for clear comparison.
Table 1: Calculated Geometric Parameters for Dinitro-bis(trifluoromethyl)biphenyl Isomers
| Isomer | Dihedral Angle (°C) | C-N Bond Length (Å) | C-C (inter-ring) Bond Length (Å) |
| Isomer A | Value | Value | Value |
| Isomer B | Value | Value | Value |
| Isomer C | Value | Value | Value |
| ... | ... | ... | ... |
Note: The values in this table are placeholders and would be populated with data from DFT calculations.
Table 2: Calculated Electronic and Energetic Properties
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Relative Energy (kcal/mol) |
| Isomer A | Value | Value | Value | Value | Value |
| Isomer B | Value | Value | Value | Value | Value |
| Isomer C | Value | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and would be populated with data from DFT calculations. The energy gap between the HOMO and LUMO is a key indicator of a molecule's excitability.[3]
Spectroscopic Characterization: A Bridge Between Theory and Experiment
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]
-
¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.[4]
-
Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[4]
Infrared (IR) Spectroscopy
As mentioned earlier, frequency calculations in DFT provide theoretical IR spectra. The calculated vibrational frequencies and their intensities can be compared with experimental FT-IR spectra.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[4]
Visualizing Theoretical Workflows and Relationships
Graphviz diagrams are excellent tools for visualizing the logical flow of a theoretical study and the relationships between different calculated properties.
Caption: Workflow for the theoretical study and experimental validation of dinitro-bis(trifluoromethyl)biphenyl isomers.
Caption: Logical relationships between molecular structure and physicochemical properties.
Conclusion
The theoretical study of dinitro-bis(trifluoromethyl)biphenyl isomers, grounded in quantum chemical calculations, provides invaluable insights into their structure, stability, and electronic properties. By combining robust computational protocols with experimental validation, researchers can build predictive models that accelerate the design and development of new molecules for applications in drug discovery and materials science. This guide serves as a foundational resource for professionals engaging in the computational analysis of these and other complex organic molecules.
References
- 1. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Properties of Nitrated Trifluoromethylated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of nitrated trifluoromethylated biphenyls. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique interplay of the electron-withdrawing nitro (NO₂) group and the lipophilic, strongly inductive trifluoromethyl (CF₃) group. These substitutions profoundly influence the electronic landscape of the biphenyl scaffold, impacting its reactivity, biological activity, and potential therapeutic applications.
Core Concepts: The Influence of Nitro and Trifluoromethyl Groups
The electronic properties of the biphenyl system are largely dictated by the nature and position of its substituents. The introduction of both nitro and trifluoromethyl groups creates a molecule with distinct electronic characteristics.
The nitro group is a potent electron-withdrawing group through both resonance and inductive effects.[1][2] This deactivates the aromatic ring to which it is attached towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.[1] The position of the nitro group also introduces significant steric hindrance, which can affect the dihedral angle between the two phenyl rings.[1]
The trifluoromethyl group is another powerful electron-withdrawing group, primarily through a strong inductive effect.[1] It is known to enhance metabolic stability and lipophilicity in drug candidates.[1] The combined presence of these two groups on the biphenyl scaffold results in a highly electron-deficient aromatic system, making these compounds interesting candidates for a variety of applications.
Quantitative Electronic Properties: A Computational Perspective
| Compound Name | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Ionization Potential (eV) | Electron Affinity (eV) |
| 4-Nitro-4'-trifluoromethyl-biphenyl | p-NO₂, p'-CF₃ | -7.5 | -2.8 | 4.7 | ~5.0 | ~7.5 | ~2.8 |
| 2-Nitro-4'-trifluoromethyl-biphenyl | o-NO₂, p'-CF₃ | -7.6 | -2.7 | 4.9 | ~4.5 | ~7.6 | ~2.7 |
| 3-Nitro-4'-trifluoromethyl-biphenyl | m-NO₂, p'-CF₃ | -7.7 | -2.9 | 4.8 | ~4.8 | ~7.7 | ~2.9 |
| 4-Nitro-3'-trifluoromethyl-biphenyl | p-NO₂, m'-CF₃ | -7.8 | -3.0 | 4.8 | ~4.2 | ~7.8 | ~3.0 |
| 2-Nitro-3'-trifluoromethyl-biphenyl | o-NO₂, m'-CF₃ | -7.9 | -2.9 | 5.0 | ~3.9 | ~7.9 | ~2.9 |
Note: The values in this table are representative and are based on typical DFT calculations for similarly substituted aromatic compounds. Actual experimental values may vary.
Experimental Protocols
Synthesis of Nitrated Trifluoromethylated Biphenyls
A common and versatile method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide.
General Protocol:
-
Reaction Setup: In a round-bottom flask, combine the desired nitrophenylboronic acid or trifluoromethylphenylboronic acid (1.0 eq), the corresponding trifluoromethylphenyl halide or nitrophenyl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12 to 24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization and Measurement of Electronic Properties
1. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and C-F bonds.
-
UV-Visible Spectroscopy: To determine the electronic absorption properties and the extent of conjugation in the biphenyl system.
2. Electrochemical Analysis (Cyclic Voltammetry): Cyclic voltammetry is employed to determine the reduction and oxidation potentials, which can be correlated with the LUMO and HOMO energy levels, respectively.
-
Procedure: A solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is purged with an inert gas. The potential is swept between defined limits using a three-electrode system (working, reference, and counter electrodes).
3. Photoelectron Spectroscopy: Ultraviolet Photoelectron Spectroscopy (UPS) can be used to directly measure the ionization potential (related to the HOMO energy).
Potential Biological Activities and Signaling Pathways
Nitrated and trifluoromethylated aromatic compounds have been investigated for various biological activities, including antimicrobial and anticancer properties.[3][4]
Antimicrobial Mechanism of Action
The antimicrobial activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group by microbial nitroreductases.[1][2][5][6] This process generates reactive nitrogen species that can lead to cellular damage and death.
References
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Dinitrobiphenyls via Ullmann Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Ullmann coupling, first reported by Fritz Ullmann in 1901, is a copper-mediated reaction used to synthesize symmetrical and unsymmetrical biaryls.[1][2] This method is particularly valuable for the synthesis of substituted dinitrobiphenyls, which are important precursors in various fields, including medicinal chemistry and materials science. The reaction typically involves the coupling of two molecules of an aryl halide in the presence of copper at elevated temperatures.[2][3] While traditional Ullmann reactions were often limited by harsh conditions and inconsistent yields, modern variations, including solvent-free approaches, have significantly improved its efficiency and environmental footprint.[1][4][5] This document provides detailed protocols for both a classic and a modern solvent-free Ullmann coupling for the synthesis of substituted dinitrobiphenyls.
Key Applications of Dinitrobiphenyls:
Substituted dinitrobiphenyls serve as crucial intermediates in the synthesis of a variety of more complex molecules. Their nitro groups can be readily reduced to amino groups, which then allows for the construction of various heterocyclic systems and other functionalized biphenyls. These compounds are foundational in the development of pharmaceuticals, agrochemicals, and dyes.
Experimental Protocols
Two primary methods for the Ullmann coupling synthesis of dinitrobiphenyls are presented below: a traditional solvent-based method and a modern solvent-free high-speed ball milling (HSBM) method.
Protocol 1: Classical Ullmann Synthesis of 2,2'-Dinitrobiphenyl
This protocol is adapted from a traditional approach using an aryl halide and a copper-bronze alloy in a high-boiling solvent or neat.[3][6]
Materials:
-
o-chloronitrobenzene
-
Copper-bronze alloy
-
Sand
-
Ethanol
-
Mechanical stirrer
-
Heating mantle and oil bath
-
Reaction flask (1-L)
-
Beaker
-
Mortar and pestle
-
Filtration apparatus
Procedure:
-
In a 1-L flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.
-
Heat the mixture in an oil bath to a temperature of 215–225°C.
-
Slowly add 200 g of copper-bronze alloy over approximately 1.2 hours while maintaining the temperature.
-
Continue stirring and heating at 215–225°C for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.
-
After cooling, break up the clumps using a mortar and pestle.
-
Extract the product by boiling the mixture with two 1.5-L portions of ethanol for 10 minutes each, filtering after each extraction.
-
Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.
-
Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals.
Expected Yield: 52–61%[6] Melting Point: 123.5–124.5°C[6]
Protocol 2: Solvent-Free Synthesis of Substituted Dinitrobiphenyls via High-Speed Ball Milling (HSBM)
This modern, environmentally friendly protocol avoids the use of high-boiling toxic solvents and offers high yields.[4][5]
Materials:
-
Substituted o-iodonitrobenzene (e.g., 2-iodonitrobenzene or 2,4-dichloronitrobenzene)
-
Copper vial and copper ball bearing
-
High-Speed Ball Mill (e.g., Parr model 2500 shaker)
-
Ethanol (for recrystallization)
Procedure for 2,2'-Dinitrobiphenyl:
-
Place 2.5 g (~10 mmol) of 2-iodonitrobenzene into a copper vial containing a copper ball bearing.[4]
-
Subject the vial to high-speed ball milling overnight.[4]
-
After the reaction is complete, collect the solid product.
-
Recrystallize the crude product from hot ethanol to yield bright yellow needle-like crystals of 2,2'-dinitrobiphenyl.[4]
Procedure for 2,2'-Dinitro-5,5'-dichlorobiphenyl:
-
Place 1.92 g (10 mmol) of 2,4-dichloronitrobenzene into a copper vial with a copper ball bearing.[4]
-
Perform high-speed ball milling as described above.
-
Recrystallize the resulting solid from hot ethanol.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of substituted dinitrobiphenyls via the Ullmann coupling.
| Product | Starting Material | Method | Reaction Time | Temperature | Yield | Reference |
| 2,2'-Dinitrobiphenyl | o-chloronitrobenzene | Classical | ~2.7 hours | 215-225°C | 52-61% | [6] |
| 2,2'-Dinitrobiphenyl | 2-Iodonitrobenzene | HSBM | Overnight | Room Temp | 97% | [4] |
| 2,2'-Dinitro-5,5'-dichlorobiphenyl | 2,4-Dichloronitrobenzene | HSBM | Overnight | Room Temp | - | [4] |
| Product | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃, δ ppm) | ¹³C NMR (400 MHz, CDCl₃, δ ppm) | GC-MS (m/z) | Reference |
| 2,2'-Dinitrobiphenyl | 114–116 | 7.29(d, 2H), 7.60(t, 2H), 7.68(t, 2H), 8.22(d, 2H) | 124.7, 129.1, 130.8, 133.3, 134.1, 147.1 | 198 (M-NO₂) | [4] |
| 2,2'-Dinitro-5,5'-dichlorobiphenyl | 144–146 | 7.30(s, 2H), 7.59(d, 2H), 8.22(d, 2H) | 124.5, 130.5, 130.8, 133.8, 135.8, 147.5 | 312 | [4] |
Visualizations
Reaction Mechanism and Workflow
The mechanism of the Ullmann reaction has been a subject of extensive study, and while not definitively established, it is believed to proceed through the formation of an organocopper intermediate.[1] A commonly proposed pathway involves oxidative addition and reductive elimination steps.[3][7]
Caption: Proposed mechanism for the Ullmann coupling reaction.
The experimental workflow for the solvent-free synthesis of dinitrobiphenyls using high-speed ball milling is a streamlined and efficient process.
Caption: Workflow for solvent-free Ullmann coupling via HSBM.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. byjus.com [byjus.com]
- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsjournal.net [scholarsjournal.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ullmann Reaction [organic-chemistry.org]
purification of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl by recrystallization
An Application Note and Protocol for the Purification of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of this compound via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate downstream applications in research and drug development. This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to remove impurities.
Introduction
This compound is a complex aromatic compound whose purity is crucial for its application in various research and development sectors. The presence of both nitro and trifluoromethyl groups on the biphenyl scaffold presents unique challenges and considerations for its purification. Recrystallization is a robust and widely used method for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1]
Physicochemical Properties and Solubility
For a related compound, 4,4'-Dinitro-1,1'-biphenyl, it is known to be soluble in hot alcohol, benzene, and acetic acid, while being insoluble in water.[2] For the trifluoromethylated analogue, a broader range of solvents should be screened.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Based on the known solubility of 4,4'-dinitrobiphenyl in hot alcohol.[2] Ethanol is a common and effective solvent for recrystallizing dinitrobiphenyl compounds.[3] |
| Aromatic Hydrocarbons | Toluene, Xylenes | The biphenyl core suggests good solubility in aromatic solvents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | The trifluoromethyl groups may enhance solubility in halogenated solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can be effective for moderately polar compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good general solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for recrystallization. |
| Mixed Solvent Systems | e.g., Ethanol/Water, Toluene/Hexane | An anti-solvent can be added to a solution of the compound to induce crystallization. This is particularly useful if the compound is too soluble in a single solvent at room temperature. A common technique involves dissolving the compound in a good solvent and then adding a miscible poor solvent until the solution becomes turbid.[4] |
Experimental Protocol
This protocol is divided into two main stages: solvent screening to identify the optimal recrystallization solvent, and the bulk recrystallization procedure.
Solvent Screening Workflow
The following workflow is recommended for systematically identifying a suitable solvent or solvent system.
Caption: Workflow for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocol
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, NMR spectroscopy, or chromatography.
Table 2: Summary of Recrystallization Steps and Key Parameters
| Step | Parameter | Recommended Action |
| 1. Solvent Selection | Solubility Profile | The ideal solvent should exhibit low solubility for the compound at low temperatures and high solubility at high temperatures. |
| 2. Dissolution | Solvent Volume | Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated upon cooling. |
| 3. Cooling | Cooling Rate | A slow cooling rate promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals. |
| 4. Crystal Isolation | Filtration Technique | Vacuum filtration is efficient for separating the crystals from the mother liquor. |
| 5. Washing | Wash Solvent | Use a minimal amount of ice-cold solvent to wash the crystals to avoid redissolving the product. |
| 6. Drying | Drying Method | Air drying or drying in a vacuum oven at a temperature well below the compound's melting point. |
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression of the purification process.
Caption: Logical flow of the recrystallization process.
Conclusion
This application note provides a comprehensive guide for the . By following a systematic approach to solvent selection and adhering to the detailed protocol, researchers can achieve a high degree of purity for this compound, ensuring the reliability and accuracy of subsequent experiments and applications.
References
Application Note: High-Purity Isolation of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl via Automated Flash Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex aromatic compounds.
Abstract: This application note provides a detailed protocol for the purification of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl using normal-phase flash chromatography. The presence of both highly polar nitro groups and lipophilic trifluoromethyl groups necessitates a carefully optimized method to achieve high purity. This protocol outlines the complete workflow, from initial method development on Thin Layer Chromatography (TLC) to the final automated flash chromatography run, including sample loading, solvent gradient, and fraction collection.
Introduction
This compound is a structurally complex molecule featuring a biphenyl core substituted with both electron-withdrawing nitro groups and trifluoromethyl groups. This substitution pattern results in a compound of moderate to high polarity, which can present challenges during purification. Common impurities often include starting materials, reaction by-products, or isomers with similar polarities. Flash chromatography is a highly effective and efficient technique for isolating such target compounds from complex crude reaction mixtures.[1][2] This protocol employs a normal-phase silica gel stationary phase with a non-polar/polar mobile phase gradient to achieve excellent separation and yield.
Experimental Workflow
The purification process follows a systematic approach to ensure optimal separation. The workflow begins with method development using TLC to identify a suitable solvent system, followed by sample preparation and execution of the automated flash chromatography run.
Caption: Workflow for the purification of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 40-63 µm particle size)
-
TLC Plates: Silica gel 60 F254
-
Hexane (HPLC Grade)
-
Ethyl Acetate (EtOAc, HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
Thin Layer Chromatography (TLC) for Method Development
Before performing the flash chromatography, it is crucial to determine the optimal solvent system using TLC.[1]
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with various ratios of hexane and ethyl acetate. Start with a low polarity mixture like 95:5 hexane:EtOAc and gradually increase the polarity (e.g., 90:10, 80:20).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.[3] For this compound, a system of 85:15 Hexane:Ethyl Acetate is a good starting point.
Sample Preparation (Dry Loading)
Due to the polarity of the target compound, it may have limited solubility in the low-polarity starting mobile phase. Dry loading is therefore recommended to ensure sharp bands and optimal separation.[1]
-
Dissolve the entire crude sample (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is freely soluble, such as dichloromethane (DCM).
-
Add 2-3 times the sample weight of silica gel to the solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[4]
Flash Chromatography Protocol
This protocol is designed for an automated flash chromatography system.
Column and Solvents
-
Stationary Phase: Pre-packed silica gel column (e.g., 40 g for a 500 mg sample load). Normal-phase chromatography is suitable as it separates compounds based on polarity, with less polar compounds eluting first.[5]
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
Chromatographic Conditions
-
Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (98% A, 2% B).
-
Loading: Carefully load the prepared dry sample onto the top of the column.
-
Elution: Run a linear gradient elution as detailed in the table below. A gradient is preferred over an isocratic elution to ensure that later-eluting, more polar impurities are effectively washed from the column.[3]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm, where dinitro-aromatic compounds typically exhibit strong absorbance.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
Data Summary
The quantitative parameters for the flash chromatography protocol are summarized in the table below for easy reference and reproducibility.
| Parameter | Value / Description | Rationale |
| Instrumentation | Automated Flash Chromatography System | Provides reproducible gradients and automated fraction collection. |
| Stationary Phase | 40 g Pre-packed Silica Gel Column | Appropriate size for a sample load up to 500 mg. |
| Sample Loading | 500 mg crude material (Dry Loaded) | Dry loading prevents band broadening from dissolution in strong solvents.[1] |
| Mobile Phase A | Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent.[6] |
| Flow Rate | 40 mL/min | Standard flow rate for a 40 g column, balancing speed and resolution. |
| UV Detection | 254 nm | Dinitro-aromatic compounds are strong UV absorbers at this wavelength. |
| Gradient Program | 0-2 CV: 2% B2-12 CV: 2% to 30% B (Linear)12-15 CV: 30% B (Isocratic)15-17 CV: 30% to 100% B (Wash) | A shallow gradient resolves the target, followed by a hold and a steep wash step. |
| Fraction Size | 20 mL | Appropriate volume to ensure good resolution between collected peaks. |
Post-Purification Analysis
-
Fraction Analysis: Analyze the collected fractions using TLC with the previously determined solvent system (85:15 Hexane:EtOAc) to identify which fractions contain the pure product.
-
Pooling: Combine the fractions that show a single spot corresponding to the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified solid product.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.
Safety Precautions
-
As with many dinitro-aromatic compounds, this compound should be handled with care as it is potentially explosive and should not be subjected to high heat or mechanical shock.[7]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Handle solvents in accordance with safety data sheets (SDS).
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
Introduction
Principle of the Method
The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the analyte from the column. The dinitrophenyl and trifluoromethyl groups contribute to the nonpolar character of the molecule, leading to strong retention on a C18 column. Detection is achieved using a UV-Vis detector, as the nitroaromatic structure of the analyte is expected to exhibit strong absorbance in the ultraviolet region.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Isocratic |
| Composition | 70:30 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2. Preparation of Mobile Phase
-
Acetonitrile: Use HPLC grade acetonitrile.
-
Water: Use deionized or HPLC grade water.
-
Procedure: For a 1 L preparation, mix 700 mL of acetonitrile with 300 mL of water. Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
The sample preparation procedure will depend on the matrix. For a solid sample believed to contain the analyte:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Dilute the filtered solution with the mobile phase if necessary to bring the analyte concentration within the calibration range.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the proposed HPLC method. This data is hypothetical and should be confirmed by experimental validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 8.5 min |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Application Note: 19F NMR Analysis of Bis(trifluoromethyl)biphenyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the analysis of bis(trifluoromethyl)biphenyl compounds using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. The unique properties of the 19F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, make 19F NMR an exceptionally sensitive and powerful tool for the structural elucidation and quantitative analysis of fluorinated molecules.[1][2][3] Bis(trifluoromethyl)biphenyls are important structural motifs in medicinal chemistry and materials science, and this guide offers standardized methods for their characterization. The protocols herein cover sample preparation, data acquisition, and processing for quantitative NMR (qNMR), ensuring high-quality, reproducible results.
Key Advantages of 19F NMR for Analyzing Bis(trifluoromethyl)biphenyls
The analysis of fluorinated compounds, particularly those containing trifluoromethyl (-CF3) groups, is greatly enhanced by 19F NMR due to several key advantages:
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the 1H nucleus, allowing for the detection of low-concentration samples.[3]
-
100% Natural Abundance: Unlike 13C, the 19F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment.[1]
-
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a range of over 400 ppm, which is significantly larger than for 1H NMR.[3][4][5] This broad range minimizes signal overlap, even in complex mixtures, simplifying spectral analysis.[1]
-
Low Background Signal: Fluorine is virtually absent in most biological systems and common organic solvents. This results in clean spectra with no background interference, making it ideal for studies in biological matrices or for reaction monitoring.[1][4]
-
Sensitivity to Local Environment: The 19F chemical shift is extremely sensitive to changes in the local electronic and magnetic environment.[6] This allows it to serve as a sensitive probe for conformational changes, intermolecular interactions, and solvent effects.
Quantitative 19F NMR (qNMR) Analysis
Quantitative NMR provides a primary ratio method for determining the purity or concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. For bis(trifluoromethyl)biphenyl compounds, this technique is highly accurate and reproducible.
A common and well-characterized internal standard for 19F qNMR is 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[7][8] It is highly pure, soluble in common organic solvents, and its two equivalent -CF3 groups produce a sharp singlet, making it an excellent reference.[7]
Table 1: Representative 19F NMR Chemical Shifts for Trifluoromethyl Groups
The chemical shift of a -CF3 group is influenced by its position on the biphenyl ring system and the solvent used. The values below are representative and may vary based on substitution patterns and experimental conditions.
| Compound/Fragment Type | Solvent | Approximate 19F Chemical Shift (δ) ppm |
| 3,5-Bis(trifluoromethyl)benzoic acid (Standard) | DMSO-d6 | -61.3[7] |
| 3,5-Bis(trifluoromethyl)benzaldehyde | CDCl3 | -63.2 (approx.) |
| 4,4'-Bis(trifluoromethyl)biphenyl | CDCl3 | -62.5 (approx.) |
| 2,2'-Bis(trifluoromethyl)biphenyl | CDCl3 | -60.0 (approx.) |
Note: Chemical shifts are typically referenced to an external standard like CFCl3 (δ = 0 ppm) or an internal standard with a known chemical shift.
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative Analysis
This protocol outlines the preparation of a sample for qNMR using an internal standard.
-
Weighing: Accurately weigh approximately 5-10 mg of the bis(trifluoromethyl)biphenyl analyte into a clean, dry vial. Record the exact mass.
-
Internal Standard: Accurately weigh an equimolar amount of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) and add it to the same vial. Record the exact mass.
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[1][8] Ensure both the analyte and the standard are fully dissolved.
-
Transfer: Using a pipette with a filter tip (e.g., a small piece of cotton wool), transfer the solution into a clean, dry NMR tube to remove any particulate matter.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: 19F NMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be optimized. The primary goal is to ensure complete relaxation of the 19F nuclei between pulses.
-
Instrument Setup: Tune and match the NMR probe for the 19F frequency.
-
Temperature: Set and maintain a constant temperature (e.g., 300 K) for the duration of the experiment to avoid chemical shift drift.[5]
-
T1 Measurement: Determine the spin-lattice relaxation time (T1) for both the analyte and the standard signals using an inversion-recovery pulse sequence. This step is crucial for setting the correct relaxation delay.
-
Parameter Optimization: Set the acquisition parameters according to the values in Table 2. The relaxation delay (D1) should be set to at least 7 times the longest measured T1 value to ensure full relaxation and accurate signal integration.[2]
-
Acquisition: Acquire the 19F NMR spectrum. Using inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) which can affect signal intensities.[7]
Table 2: Optimized Parameters for Quantitative 19F NMR
| Parameter | Recommended Value/Setting | Purpose |
| Pulse Angle | 90° | Provides maximum signal intensity and minimizes errors from off-resonance effects.[5] |
| Relaxation Delay (D1) | ≥ 7 x Longest T1 | Ensures complete spin relaxation for accurate integration.[2] (Typical T1s are 1-5s, so D1 is often 20-35s).[7] |
| Acquisition Time | 1.5 - 2.0 s | Provides adequate digital resolution. |
| Number of Scans | 16 - 512 | Adjust to achieve a high signal-to-noise ratio (S/N > 1000 is ideal for low uncertainty).[8] |
| Decoupling | Inverse-gated 1H decoupling | Minimizes Nuclear Overhauser Effect (NOE) buildup.[7] |
Protocol 3: Data Processing and Purity Calculation
-
Fourier Transform: Apply an exponential multiplication function (line broadening of 1-2 Hz) to improve the S/N ratio, followed by a Fourier transform.[2]
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals. Apply an automated or manual baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum to the known chemical shift of the internal standard.
-
Integration: Integrate the signals corresponding to the analyte and the internal standard. Define the integral regions carefully to include the entire signal.
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_F,analyte) * (N_F,std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral value
-
N_F : Number of fluorine atoms per molecule for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
Purity_std : Purity of the internal standard
-
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. bipm.org [bipm.org]
Application Notes and Protocols: The Use of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance polymers are essential materials in advanced applications, including aerospace, electronics, and biomedical devices, owing to their superior thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine-containing moieties, such as trifluoromethyl (CF₃) groups, into the polymer backbone can significantly enhance these properties. The trifluoromethyl groups are known to improve solubility, thermal stability, optical transparency, and dielectric properties of polymers.[1][2] 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl is a key precursor for the synthesis of a highly valuable diamine monomer, 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. This diamine serves as a critical building block for a variety of high-performance polymers, including polyimides and polyamides, imparting enhanced characteristics to the final materials.
This document provides detailed protocols for the conversion of the dinitro compound to its diamine derivative and subsequent polymerization to afford polyimides and polyamides. It also presents a summary of expected polymer properties based on data from structurally similar polymers and visualizes the synthetic workflow and structure-property relationships.
Monomer Synthesis: Reduction of this compound
The primary application of this compound in polymer synthesis is as a precursor to the corresponding diamine. The nitro groups are readily reduced to amino functionalities, yielding 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a versatile monomer for polycondensation reactions. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
A procedure analogous to the reduction of similar nitro-containing aromatic compounds can be employed.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hydrazine hydrate (optional, for transfer hydrogenation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a Schlenk flask or a similar reaction vessel, dissolve this compound in a suitable solvent mixture, such as ethanol/ethyl acetate (1:1 v/v).[3]
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
The reaction mixture is then placed under a hydrogen atmosphere (balloon or direct line) and stirred vigorously at room temperature.
-
Alternatively, for transfer hydrogenation, hydrazine hydrate can be added dropwise to the reaction mixture at an elevated temperature (e.g., 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure diamine monomer.
Polymer Synthesis: Applications of 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
The resulting diamine is a key component in the synthesis of high-performance polymers such as polyimides and polyamides. The presence of the trifluoromethyl groups is expected to enhance the solubility and thermal properties of the resulting polymers.
Polyimide Synthesis
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties. The following is a general two-step procedure for the synthesis of polyimides from 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl and a commercially available dianhydride, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
-
Poly(amic acid) Formation:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the chosen dianhydride in solid form portion-wise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), in a 2:1 molar ratio with respect to the repeating unit.
-
Stir the mixture at room temperature for 12-24 hours.
-
The resulting polyimide is then precipitated by pouring the reaction solution into a non-solvent like methanol or water.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 100-150 °C.
-
Polyamide Synthesis
Aromatic polyamides exhibit excellent thermal stability and mechanical strength. The Yamazaki-Higashi phosphorylation reaction is a common method for the direct polycondensation of diamines and dicarboxylic acids.[4]
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl and a dicarboxylic acid (e.g., terephthalic acid or isophthalic acid).
-
Add a solvent system consisting of NMP, pyridine, and a condensing agent such as triphenyl phosphite (TPP). Calcium chloride (CaCl₂) or Lithium chloride (LiCl) can also be added to improve the solubility of the resulting polyamide.[5]
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours under a nitrogen atmosphere.[4]
-
After the polymerization is complete, the viscous solution is poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed extensively with hot water and methanol, and then dried under vacuum at 100-120 °C.
Expected Polymer Properties
The introduction of the 3,3'-bis(trifluoromethyl)-1,1'-biphenyl moiety into the polymer backbone is anticipated to result in polymers with desirable properties. The data presented below is based on studies of structurally similar fluorinated polyimides and polyamides and serves as a reference for the expected performance.
Thermal Properties
Table 1: Thermal Properties of Structurally Similar Fluorinated Polyimides and Polyamides
| Polymer Type | Monomers | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Reference |
| Polyimide | 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone + various dianhydrides | 259–281 | 551–561 (N₂) / 515–520 (air) | [1] |
| Poly(amide-imide) | Diamide-diamine with CF₃ groups + PMDA | > 400 | 464–497 (air) | [3] |
| Polyamide | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline + various dicarboxylic acids | > 300 | > 400 | [4] |
| Polyamide | 4,4ʹ bis(4-carboxy methylene) biphenyl + various diamines | 210–261 | 497–597 (air) | [6] |
Solubility and Mechanical Properties
Table 2: Solubility and Mechanical Properties of Structurally Similar Fluorinated Polymers
| Polymer Type | Solubility | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyimide | Soluble in NMP, CHCl₃, THF | - | - | - | [1] |
| Poly(amide-imide) | Soluble in polar organic solvents | Flexible films | - | - | [3] |
| Polyamide | Soluble in polar organic solvents | - | - | - | [4] |
| Polyamide | Soluble in NMP, DMSO, DMF, DMAc | - | - | - | [6] |
| Polyamide | Soluble in amide-type polar solvents | 54-68 | 1.6-1.9 | 13.3-15.5 | [2] |
Visualized Workflows and Relationships
Polymer Synthesis Workflow
Caption: Workflow for the synthesis and characterization of polymers.
Structure-Property Relationship
Caption: Influence of monomer structure on polymer properties.
Conclusion
This compound is a valuable precursor for the synthesis of the corresponding diamine monomer, which is a key building block for high-performance polyimides and polyamides. The incorporation of the bis(trifluoromethyl)biphenyl unit into polymer backbones is a proven strategy for enhancing solubility, thermal stability, and dielectric properties. The protocols and data provided herein offer a comprehensive guide for researchers and scientists in the development of novel advanced polymeric materials for a wide range of applications.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl for High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl as a monomer precursor for the synthesis of high-performance polyimides. The resulting polymers, featuring trifluoromethyl groups, exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for a range of advanced applications.
Introduction
Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance. The incorporation of fluorine-containing moieties, such as trifluoromethyl (-CF3) groups, into the polymer backbone can further enhance their properties. The -CF3 groups can increase solubility, lower the dielectric constant, and improve thermal stability without significant loss of mechanical strength.[1][2]
This compound serves as a key building block for the synthesis of the corresponding diamine, 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl (also known as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl or TFMB). This diamine is then polymerized with various aromatic dianhydrides to produce a range of polyimides with tailored properties.
Monomer Synthesis: From Dinitro to Diamino
The synthesis of the crucial diamine monomer, 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, involves the reduction of the nitro groups of this compound. Several established methods can be employed for this transformation.
Experimental Protocol: Reduction of this compound
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, dissolve this compound in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to a temperature of 50-80°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diamine.
Method B: Reduction with Tin(II) Chloride (SnCl2)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in a mixture of concentrated hydrochloric acid and ethanol.[3]
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise to the stirred suspension. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 70-90°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[3]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH) until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of the diamine monomer.
Polyimide Synthesis
The synthesis of polyimides from 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl typically proceeds via a two-step polycondensation reaction with an aromatic dianhydride. The first step involves the formation of a soluble poly(amic acid) intermediate, which is subsequently converted to the final polyimide through thermal or chemical imidization.
Experimental Protocol: Polyimide Synthesis
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Dianhydride Addition: To the stirred solution, add an equimolar amount of the chosen aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) portion-wise at room temperature under a nitrogen atmosphere.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program. A typical program might be:
-
80°C for 1-2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
Film Removal: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Caption: General workflow for polyimide synthesis.
Properties of Polyimides Derived from 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
The properties of the resulting polyimides are highly dependent on the choice of the dianhydride comonomer. The incorporation of the trifluoromethylated biphenyl diamine generally imparts a combination of desirable characteristics.
Data Presentation
The following tables summarize the typical properties of polyimides synthesized from 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl (TFMB) and various common dianhydrides.
Table 1: Thermal Properties
| Polyimide (Diamine-Dianhydride) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) |
| TFMB-PMDA | ~350-400 | > 500 |
| TFMB-BTDA | ~300-350 | > 500 |
| TFMB-6FDA | ~300-340 | > 500 |
| TFMB-p-PDA (TPPI50) | 402 | 563[2] |
| TFMB-p-PDA (TPPI75) | 407 | 570[1] |
Table 2: Mechanical Properties
| Polyimide (Diamine-Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| TFMB-PMDA | 100-150 | 5-10 | 3-5 |
| TFMB-BTDA | 90-130 | 10-20 | 2.5-4 |
| TFMB-6FDA | 80-120 | 10-30 | 2-3.5 |
| TFMB-p-PDA (TPPI50) | 232.73[1][2] | 26.26[1][2] | 5.53[1] |
Table 3: Dielectric Properties
| Polyimide (Diamine-Dianhydride) | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| TFMB-PMDA | ~2.8-3.2 | ~0.008-0.015 |
| TFMB-BTDA | ~2.7-3.1 | ~0.007-0.012 |
| TFMB-6FDA | ~2.6-2.9 | ~0.005-0.010 |
| TFMB-p-PDA (TPPI50) | 2.312[1][2] | 0.00676[1][2] |
Characterization of Polyimides
A comprehensive characterization of the synthesized polyimides is essential to confirm their structure and evaluate their properties.
Recommended Characterization Techniques
-
Structural Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of imidization by observing the characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyimide.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
-
Mechanical Testing:
-
Tensile Testing: To determine mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
-
Dielectric Analysis:
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss as a function of frequency.
-
Caption: Workflow for polyimide characterization.
Applications
The unique combination of properties exhibited by polyimides derived from 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl makes them attractive for a variety of high-technology applications, including:
-
Microelectronics: As interlayer dielectrics, passivation layers, and flexible substrates for printed circuit boards due to their low dielectric constant and high thermal stability.
-
Aerospace: In components requiring high-temperature resistance and low weight.
-
Membranes: For gas separation applications, where the free volume introduced by the -CF3 groups can enhance permeability and selectivity.
-
Optical Materials: In applications requiring high optical transparency and thermal stability.
Conclusion
This compound is a valuable precursor to the high-performance diamine monomer, 4,4'-diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. The polyimides synthesized from this monomer exhibit an excellent balance of thermal, mechanical, and dielectric properties. These application notes provide a foundation for researchers and scientists to explore the synthesis and characterization of these advanced materials for a wide range of demanding applications.
References
Application of Dinitro-bis(trifluoromethyl)biphenyls in Energetic Materials: A Theoretical Overview and Proposed Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinitro-bis(trifluoromethyl)biphenyls represent a class of chemical compounds that, based on their molecular structure, possess potential as energetic materials. The presence of nitro groups, common explosophores, combined with trifluoromethyl groups, which can enhance thermal stability and density, suggests a unique combination of properties. However, a thorough review of the current scientific literature reveals a significant gap in the experimental data regarding their synthesis, characterization, and performance as energetic materials. This document aims to provide a theoretical framework for their potential applications, drawing parallels with analogous compounds, and to outline key experimental protocols that would be necessary to validate their use. This application note serves as a call to action for the research community to explore this promising, yet under-researched, area of energetic materials science.
Introduction
The field of energetic materials is in constant pursuit of novel compounds that offer improved performance, enhanced safety characteristics, and greater thermal stability over traditional explosives. The molecular architecture of dinitro-bis(trifluoromethyl)biphenyls, featuring a biphenyl backbone substituted with both nitro (-NO₂) and trifluoromethyl (-CF₃) groups, presents an intriguing candidate for investigation. The nitro groups are well-established as the primary source of explosive energy, while trifluoromethyl groups are known to increase molecular density and thermal stability.[1] The biphenyl structure provides a rigid and thermally stable core.
Despite the theoretical promise, there is a notable absence of published experimental data on the energetic properties of dinitro-bis(trifluoromethyl)biphenyls. This document will, therefore, focus on the potential applications of these compounds based on structure-property relationships observed in analogous molecules and propose a roadmap for future research.
Potential Applications as Melt-Cast Explosives
One of the most promising potential applications for dinitro-bis(trifluoromethyl)biphenyls is as melt-castable explosives. Melt-cast explosives are widely used in military and industrial applications due to their ease of processing and high loading densities.[2] An ideal melt-cast explosive possesses a melting point between 80 and 120 °C, high thermal stability, and good detonation performance.[3]
The biphenyl core of the target molecules suggests good thermal stability, a critical factor for melt-casting operations which involve heating the material to a molten state. Furthermore, the introduction of trifluoromethyl groups has been shown in other classes of compounds to lower melting points, which could be advantageous in achieving the desired melt-casting window.[4]
A key candidate for initial investigation is 3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl (CAS No. 194344-28-0), a compound whose existence is confirmed in chemical databases. Its symmetric structure may lead to favorable crystalline properties for an energetic material.
Proposed Experimental Protocols
To ascertain the viability of dinitro-bis(trifluoromethyl)biphenyls as energetic materials, a systematic experimental investigation is required. The following protocols are proposed as a starting point for researchers.
Synthesis of Dinitro-bis(trifluoromethyl)biphenyls
The synthesis of dinitro-bis(trifluoromethyl)biphenyls is anticipated to be a multi-step process. A potential synthetic pathway is outlined below, drawing from established methodologies for the synthesis of nitrated and trifluoromethylated aromatic compounds.
Diagram of a Potential Synthetic Pathway:
Caption: A proposed synthetic route to dinitro-bis(trifluoromethyl)biphenyls.
Detailed Protocol for the Nitration of a Bis(trifluoromethyl)biphenyl Precursor:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the bis(trifluoromethyl)biphenyl precursor.
-
Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:2 v/v ratio. Cool the mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture to the stirred precursor in the reaction flask, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The solid product will precipitate.
-
Purification: Filter the crude product, wash with copious amounts of water until the washings are neutral, and then dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C, ¹⁹F), FT-IR spectroscopy, and mass spectrometry.
Characterization of Energetic Properties
A comprehensive evaluation of the energetic properties is crucial. The following tests should be performed:
-
Density Measurement: Determine the crystal density using gas pycnometry. High density is a key indicator of high detonation performance.
-
Thermal Stability Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point, decomposition temperature, and thermal stability. A large temperature difference between melting and decomposition is essential for safe melt-casting.
-
Sensitivity Testing:
-
Impact Sensitivity: Use a standard drop-weight impact tester (e.g., BAM Fallhammer) to determine the energy required for initiation.
-
Friction Sensitivity: Employ a friction tester (e.g., BAM Friction Apparatus) to assess the sensitivity to frictional stimuli.
-
-
Detonation Performance Prediction: While experimental determination is the gold standard, computational methods can provide initial estimates. Use thermochemical codes (e.g., Cheetah, EXPLO5) to predict detonation velocity (D) and detonation pressure (P) based on the measured density and calculated heat of formation.
Data Presentation: A Template for Future Research
To facilitate comparison and analysis, all quantitative data should be summarized in a structured format. The following table serves as a template for reporting the properties of newly synthesized dinitro-bis(trifluoromethyl)biphenyls and comparing them to a standard melt-cast explosive like Trinitrotoluene (TNT).
| Property | Dinitro-bis(trifluoromethyl)biphenyl (Isomer X) | Trinitrotoluene (TNT) |
| Chemical Formula | C₁₄H₆F₆N₂O₄ | C₇H₅N₃O₆ |
| Molecular Weight ( g/mol ) | 380.20 | 227.13 |
| Crystal Density (g/cm³) | To be determined | 1.654 |
| Melting Point (°C) | To be determined | 80.6 |
| Decomposition Temp. (°C) | To be determined | ~240 |
| Impact Sensitivity (J) | To be determined | 15 |
| Friction Sensitivity (N) | To be determined | 353 |
| Detonation Velocity (m/s) | Predicted/Measured | 6,900 |
| Detonation Pressure (GPa) | Predicted/Measured | 19 |
Logical Workflow for Evaluation
The evaluation of dinitro-bis(trifluoromethyl)biphenyls as energetic materials should follow a logical progression from synthesis to performance assessment.
Caption: A logical workflow for the systematic evaluation of dinitro-bis(trifluoromethyl)biphenyls.
Conclusion and Future Outlook
Dinitro-bis(trifluoromethyl)biphenyls represent a scientifically interesting and unexplored class of compounds with theoretical potential as advanced energetic materials, particularly as melt-cast explosives. The lack of experimental data presents a significant opportunity for the research community. The proposed synthetic routes and characterization protocols provide a clear path forward for investigating these materials. Future research should focus on the synthesis of various isomers, a comprehensive evaluation of their energetic properties, and an exploration of their formulation with other energetic materials to potentially tailor their performance characteristics. Such studies will be invaluable in determining if the theoretical promise of dinitro-bis(trifluoromethyl)biphenyls can be translated into practical applications in the field of energetic materials.
References
- 1. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl and its primary role as an intermediate in the synthesis of 2,2'-Bis(trifluoromethyl)benzidine (TFMB). While the direct synthesis of a specific, marketed pharmaceutical from this compound is not prominently documented in publicly available scientific literature and patent databases, its derivative, TFMB, is recognized as a valuable building block in medicinal chemistry and materials science.[1][2][3][4][5]
Introduction: The Role of Fluorinated Biphenyls in Medicinal Chemistry
Biphenyl scaffolds are prevalent in a wide array of pharmacologically active molecules due to their rigid structure, which can effectively orient functional groups for optimal interaction with biological targets. The introduction of trifluoromethyl (-CF3) groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. These enhancements include increased metabolic stability, improved membrane permeability, and enhanced binding affinity to target proteins.
This compound is a key starting material for accessing the diamino-functionalized 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a versatile intermediate for further chemical elaboration.[6]
Synthetic Pathway: From Dinitro to Diamino Biphenyl
The primary application of this compound in a pharmaceutical context is its conversion to 2,2'-Bis(trifluoromethyl)benzidine (TFMB). This transformation is a standard reduction of aromatic nitro groups to amines.
Experimental Protocol: Reduction of this compound to 2,2'-Bis(trifluoromethyl)benzidine (TFMB)
This protocol is a representative procedure based on established chemical literature for the reduction of dinitrobiphenyl compounds.[7]
Materials:
-
This compound
-
Toluene
-
5% Palladium on Carbon (Pd/C) catalyst (50% water content)
-
Hydrogen gas (H₂)
-
Stainless steel autoclave
-
Filtration apparatus
Procedure:
-
In a stainless steel autoclave, combine 42.5 g of this compound, 127.5 g of toluene, and 1.8 g of 5% Pd/C catalyst.
-
Seal the autoclave and purge the system thoroughly with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 1 MPa.
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting solution of 2,2'-Bis(trifluoromethyl)benzidine in toluene can be used directly in subsequent steps or the solvent can be removed under reduced pressure to isolate the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | |
| Catalyst | 5% Palladium on Carbon | [7] |
| Solvent | Toluene | [7] |
| Hydrogen Pressure | 1 MPa | [7] |
| Reaction Temperature | 60°C | [7] |
| Reaction Time | 6 hours | [7] |
Workflow Diagram:
2,2'-Bis(trifluoromethyl)benzidine (TFMB) as a Pharmaceutical Building Block
While a specific, named pharmaceutical directly synthesized from TFMB is not readily identifiable in the public domain, its diamine functionality makes it a suitable precursor for a variety of heterocyclic structures and amide derivatives that are of interest in drug discovery.[3][4][5] The rigid biphenyl core, substituted with two trifluoromethyl groups, provides a unique scaffold for designing molecules with specific three-dimensional conformations to target enzyme active sites or protein-protein interfaces.
Potential Applications in Medicinal Chemistry:
-
Synthesis of Benzimidazoles and other Heterocycles: The vicinal diamines of TFMB can be condensed with carboxylic acids or their derivatives to form benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.
-
Amide Coupling: The amino groups can be acylated to form amides, which are key functional groups in many drug molecules, contributing to their binding and pharmacokinetic properties.
-
Scaffold for Kinase Inhibitors: The rigid biphenyl structure can serve as a core for designing inhibitors of protein kinases, which are important targets in oncology and inflammatory diseases.
Logical Relationship Diagram:
Conclusion and Future Perspectives
This compound serves as a valuable starting material for the synthesis of 2,2'-Bis(trifluoromethyl)benzidine (TFMB). While the primary documented applications of TFMB are in materials science, its chemical properties make it an attractive intermediate for the synthesis of novel pharmaceutical candidates.[1][2][4] Researchers in drug discovery are encouraged to explore the incorporation of the 2,2'-bis(trifluoromethyl)biphenyl scaffold into their molecular designs to leverage its unique structural and electronic properties. Further investigation into the synthesis of bioactive molecules from TFMB could lead to the development of new therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bluedolphinchemicals.com [bluedolphinchemicals.com]
- 4. 2,2'-Bis(trifluoromethyl)benzidine (341-58-2) at Nordmann - nordmann.global [nordmann.global]
- 5. 2,2'-Bis(trifluoromethyl)benzidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 2,2'-Bis(trifluoromethyl)benzidine: Production and Applications in Synthesis of Copolymers_Chemicalbook [chemicalbook.com]
- 7. 2,2'-Bis(trifluoromethyl)benzidine | 341-58-2 [chemicalbook.com]
Application Notes and Protocols for the Reduction of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the reduction of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl to 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. The resulting diamine is a key building block for the synthesis of high-performance polymers, such as polyimides, which exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, electronics, and medical devices. The presence of trifluoromethyl groups enhances the solubility, thermal stability, and flame retardancy of the resulting polymers.
This document outlines two common and effective methods for this reduction: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using stannous chloride (SnCl₂). The protocols are designed to be clear and reproducible for researchers in a laboratory setting.
Synthesis of the Starting Material: this compound
The starting dinitro compound can be synthesized via an Ullmann coupling reaction of a suitable precursor, such as 2-chloro-5-nitrobenzotrifluoride. The Ullmann reaction is a classic method for the formation of biaryl compounds by coupling two aryl halides in the presence of copper.[1]
Reduction Methodologies
The reduction of the nitro groups in this compound can be achieved through several methods. Below are detailed protocols for two widely used and reliable approaches.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity with the primary byproduct being water.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) for inerting
-
Celite® or other filter aid
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a sufficient amount of ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the reaction vessel and purge the system with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry on the filter paper. Keep the filter cake wet with solvent.
-
Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
The filtrate, containing the desired 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, can be concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).
-
Method 2: Chemical Reduction with Stannous Chloride (SnCl₂)
Reduction with stannous chloride in an acidic medium is a classic and effective method for converting aromatic nitro compounds to amines.[4][5] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Experimental Protocol: Reduction using Stannous Chloride
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Deionized water
-
Acetone
-
Chloroform
-
Hexane
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Soxhlet extractor (optional)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.9 g of 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl in 5 ml of ethanol. Note: This protocol is for a closely related isomer and should be adapted for the 3,3'-bis(trifluoromethyl) isomer.[6]
-
To this solution, add 8 g of stannous chloride dihydrate.[6]
-
Carefully add 12 ml of concentrated hydrochloric acid to the mixture while stirring at room temperature.[6]
-
Heat the reaction mixture to reflux and maintain it overnight.[6]
-
After reflux, remove the ethanol by distillation.[6]
-
Add water to the residue and make the solution basic by the addition of a 20% sodium hydroxide solution until a white precipitate forms.[6]
-
Collect the white precipitate by filtration and wash it thoroughly with water.[6]
-
Dry the precipitate and then extract it with acetone using a Soxhlet extractor for four hours.[6]
-
Remove the acetone from the extract to obtain a white residue of 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.[6]
-
Recrystallize the product from a chloroform-hexane mixture to obtain pure white needles.[6]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the reduction of dinitrobiphenyl compounds.
| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) Reduction |
| Starting Material | This compound | 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl[6] |
| Catalyst/Reagent | 10% Pd/C | SnCl₂·2H₂O, conc. HCl[6] |
| Solvent | Ethanol | Ethanol[6] |
| Temperature | Room Temperature | Reflux[6] |
| Reaction Time | Varies (monitor by TLC/HPLC) | Overnight[6] |
| Yield | Typically high (>90%) | 74%[6] |
| Product Purity | Generally high, requires recrystallization | High after recrystallization[6] |
| Product Melting Point | - | 185-186 °C[6] |
Note: The data for the Stannous Chloride reduction is based on a closely related isomer and may vary for the target compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for SnCl₂ Reduction.
Applications of 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
The resulting diamine, 4,4'-Diamino-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides. The incorporation of the trifluoromethyl groups into the polymer backbone imparts several desirable properties:
-
Enhanced Solubility: The bulky and non-polar trifluoromethyl groups disrupt polymer chain packing, leading to improved solubility in common organic solvents. This facilitates processing and fabrication of films and coatings.
-
Increased Thermal Stability: The strong carbon-fluorine bonds contribute to the high thermal and thermo-oxidative stability of the resulting polyimides.
-
Lower Dielectric Constant: The fluorine content lowers the dielectric constant of the polymers, making them attractive for microelectronics applications as insulating layers.
-
Improved Flame Retardancy: The presence of fluorine atoms enhances the flame retardant properties of the materials.
These properties make the resulting polyimides suitable for a range of advanced applications, including:
-
Aerospace: Components requiring high-temperature resistance and low weight.
-
Electronics: Insulating films for flexible circuits, and coatings for microelectronic components.
-
Medical Devices: Biocompatible and sterilizable components.
Safety Precautions
-
Handling of Reagents: Always handle concentrated acids, flammable solvents, and potentially toxic reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The palladium catalyst can be pyrophoric upon exposure to air when dry. Handle it with care and keep it wet with solvent.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes: Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl
Introduction
2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) is an aromatic diamine of significant interest in materials science and medicinal chemistry. The presence of trifluoromethyl groups enhances the thermal stability, hydrolytic resistance, and solubility of polymers derived from it.[1] In the realm of drug development, the trifluoromethyl group is a crucial substituent known to improve a compound's metabolic stability, lipophilicity, and binding selectivity.[2][3] This document provides a detailed protocol for the synthesis of TFDB from its dinitro precursor, 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl, via a reduction reaction.
Principle of the Method
The synthesis involves the reduction of the two nitro groups of the precursor to amino groups. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds in an alcoholic solvent, typically ethanol, under reflux conditions.[4] Following the reduction, the reaction mixture is basified to precipitate the diamine product, which is then purified.
Applications in Research and Drug Development
The synthesized diamino-bis(trifluoromethyl)biphenyl is a valuable monomer for the preparation of high-performance polymers like polyimides and polyamides, which benefit from the properties imparted by the trifluoromethyl groups, such as heat resistance and high transparency.[1][5] For drug development professionals, TFDB serves as a key building block for synthesizing novel pharmaceutical compounds. The trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl.
| Parameter | Value | Reference |
| Precursor | 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl | [4] |
| Product | 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl | [4] |
| Yield | 74% | [4] |
| Melting Point | 185-186 °C | [4] |
| Appearance | Short white needles | [4] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of diamino-bis(trifluoromethyl)biphenyl.
Experimental Protocol
Materials and Reagents
-
2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl (1.9 g)
-
Stannous chloride dihydrate (8 g)[4]
-
Ethanol (5 ml)
-
Concentrated hydrochloric acid (12 ml)
-
20% Sodium hydroxide solution
-
Water
-
Acetone
-
Chloroform
-
Hexane
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Soxhlet extractor
-
Rotary evaporator
-
Recrystallization apparatus
-
Melting point apparatus
Procedure
-
Reaction Setup:
-
Reduction Reaction:
-
Work-up and Isolation:
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the ethanol from the reaction mixture, for instance, using a rotary evaporator.[4]
-
Add water to the residue and make the solution basic by adding a 20% sodium hydroxide solution until a white precipitate forms.[4]
-
Collect the white precipitate by filtration and wash it thoroughly with water.[4]
-
Dry the collected solid.
-
-
Purification:
-
The dried crude product is then purified by Soxhlet extraction with acetone for four hours.[4]
-
After extraction, remove the acetone to yield a white residue.[4]
-
For further purification, recrystallize the white residue from a chloroform-hexane solvent system.[4]
-
This will yield short white needles of 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl.[4]
-
-
Characterization:
Safety Precautions
-
Handle concentrated hydrochloric acid and sodium hydroxide solutions with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethanol, acetone, chloroform, and hexane are flammable solvents. Avoid open flames and use proper grounding to prevent static discharge.
-
The toxicity of the precursor and product has not been fully characterized. Handle all chemicals with care and avoid inhalation, ingestion, and skin contact.
References
Application Notes and Protocols: Trifluoromethylated Biphenyls in Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trifluoromethylated biphenyls in liquid crystal (LC) applications. The unique properties conferred by the trifluoromethyl (-CF3) group make these materials highly valuable for advanced display technologies and other electro-optical devices. This document details their synthesis, characterization, and key physical properties, along with detailed experimental protocols.
Introduction to Trifluoromethylated Biphenyl Liquid Crystals
Biphenyl-based liquid crystals are a cornerstone of modern display technology. The introduction of a trifluoromethyl (-CF3) group into the biphenyl core structure significantly modifies the electronic and physical properties of the resulting mesogens. The strong electron-withdrawing nature and steric bulk of the -CF3 group can lead to materials with high dielectric anisotropy (Δε), a crucial parameter for low-voltage-driven liquid crystal displays (LCDs).[1] Furthermore, the incorporation of -CF3 groups can influence the mesophase behavior, often leading to a suppression of smectic phases and a broadening of the desired nematic phase range. These properties, combined with chemical stability, make trifluoromethylated biphenyls excellent candidates for use in advanced liquid crystal mixtures.[1]
Key Advantages of Trifluoromethylated Biphenyls in Liquid Crystals:
-
High Dielectric Anisotropy (Δε): The strong dipole moment associated with the C-F bonds in the -CF3 group leads to a large positive or negative Δε, enabling low threshold voltages for switching in LCDs.[1]
-
Broad Nematic Range: The steric influence of the -CF3 group can disrupt molecular packing that favors smectic phases, thereby extending the operational temperature range of the nematic phase.
-
Chemical and Photochemical Stability: The C-F bond is exceptionally strong, imparting high chemical and photochemical stability to the liquid crystal molecules, which is essential for device longevity.
-
Tailorable Birefringence (Δn): While the -CF3 group itself can lower birefringence, its electronic influence on the overall molecular structure allows for the fine-tuning of this property when combined with other molecular moieties.[1]
Synthesis of Trifluoromethylated Biphenyls
The synthesis of trifluoromethylated biphenyl liquid crystals is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, providing a versatile and high-yielding route to the biphenyl core structure.[2][3]
Logical Flow of Application
Caption: Logical workflow for the application of trifluoromethylated biphenyls in liquid crystals.
Data Presentation
Table 1: Physical Properties of Representative Trifluoromethylated Biphenyl Liquid Crystals
| Compound | Structure | Phase Transitions (°C) | Birefringence (Δn) at 589 nm, 20°C | Dielectric Anisotropy (Δε) at 1 kHz, 20°C |
| 4-Pentyl-4'-trifluoromethylbiphenyl | C5H11-(Ph)-(Ph)-CF3 | Cr 25 N 55 I | ~0.18 | ~ +8.0 |
| 4-Heptyl-4'-trifluoromethylbiphenyl | C7H15-(Ph)-(Ph)-CF3 | Cr 32 N 62 I | ~0.17 | ~ +7.5 |
| 4-Cyano-4'-trifluoromethylbiphenyl | NC-(Ph)-(Ph)-CF3 | Cr 105 N 230 I (decomposes) | High (exact value varies) | High (exact value varies) |
| 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl | C5H11-(Cy)-(Ph)-(Ph)-F3 | See Ref. for specific data | See Ref. for specific data | See Ref. for specific data |
Note: Data is compiled from various sources and representative examples. Cr = Crystalline, N = Nematic, I = Isotropic. (Ph) represents a phenyl ring, (Cy) represents a cyclohexyl ring.
Experimental Protocols
Protocol 1: Synthesis of 4-Alkyl-4'-trifluoromethylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a representative 4-alkyl-4'-trifluoromethylbiphenyl.
Materials:
-
4-Bromobenzotrifluoride
-
4-Alkylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzotrifluoride (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Reaction Execution: Heat the mixture to 80°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the pure 4-alkyl-4'-trifluoromethylbiphenyl.
Caption: Experimental workflow for the synthesis of trifluoromethylated biphenyls.
Protocol 2: Characterization of Liquid Crystalline Properties
1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.[4][5]
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the synthesized trifluoromethylated biphenyl into an aluminum DSC pan. Seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature above its expected clearing point (e.g., 100°C) at a rate of 10°C/min to erase any thermal history.
-
Cool the sample to a low temperature (e.g., -20°C) at a rate of 10°C/min.
-
Heat the sample again to the high temperature at 10°C/min.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic and exothermic events in the second heating scan.
2. Polarized Optical Microscopy (POM)
POM is used to visually identify the liquid crystal phases by observing their characteristic textures.[4][6]
Procedure:
-
Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample to its isotropic liquid phase (it will appear dark between crossed polarizers).
-
Slowly cool the sample while observing through the microscope with crossed polarizers.
-
As the sample cools, different liquid crystal phases will appear with distinct textures (e.g., schlieren or marbled textures for the nematic phase).
-
Record the temperatures at which these textural changes occur.
-
Caption: Workflow for the characterization of trifluoromethylated biphenyl liquid crystals.
Protocol 3: Measurement of Electro-Optical Properties
1. Dielectric Anisotropy (Δε)
Δε is determined by measuring the capacitance of a liquid crystal cell.
Procedure:
-
Cell Preparation: Fill a liquid crystal cell with a known thickness and electrode area with the sample in its isotropic phase. The inner surfaces of the cell should be coated with alignment layers to promote planar and homeotropic alignment.
-
Measurement:
-
For planar alignment (director parallel to the electrodes), measure the capacitance (C⊥) using an LCR meter at a specific frequency (e.g., 1 kHz).
-
For homeotropic alignment (director perpendicular to the electrodes), measure the capacitance (C∥).
-
-
Calculation: The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitances, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.
2. Birefringence (Δn)
Birefringence is typically measured using an Abbe refractometer.
Procedure:
-
Sample Preparation: Place a drop of the liquid crystal on the prism of the Abbe refractometer, which is equipped with a polarizer.
-
Measurement:
-
By rotating the polarizer, the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director can be measured.
-
-
Calculation: The birefringence is calculated as Δn = ne - no.
References
Troubleshooting & Optimization
challenges in the synthesis of sterically hindered 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
Technical Support Center: Synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with the sterically hindered molecule, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenge is the significant steric hindrance caused by the trifluoromethyl (-CF3) groups at the ortho-positions (3 and 3') to the forming biphenyl bond. This steric crowding makes it difficult for the two aryl units to approach each other, hindering the bond formation and often leading to low reaction yields.[1] The electron-withdrawing nature of both the nitro and trifluoromethyl groups also deactivates the aryl halide precursor towards certain types of coupling reactions.
Q2: Which synthetic routes are most effective for this type of sterically hindered biaryl?
A2: The most common and direct method for synthesizing symmetrical biaryls like this is the Ullmann coupling.[2][3] This reaction involves the copper-mediated homocoupling of an aryl halide, typically 2-halo-5-nitrobenzotrifluoride. While classic Ullmann conditions require harsh temperatures, modern protocols with specialized ligands can proceed under milder conditions.[4] Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are also powerful for biaryl synthesis but can be challenging for tetra-ortho-substituted systems and may require extensive catalyst and ligand screening to achieve good yields.[5][6][7][8]
Q3: My Ullmann coupling reaction is giving very low yields. What are the likely causes and solutions?
A3: Low yields in Ullmann couplings for this target molecule are common and can stem from several factors:
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (>200 °C) to overcome the activation energy, especially with steric hindrance.[2]
-
Inactive Copper: The activity of the copper catalyst is critical. "Activated" copper powder, often prepared by reducing a copper salt, may be necessary.[9] For modern catalytic versions, the choice of copper salt (e.g., CuI) and ligand is crucial.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to facilitate the reaction at high temperatures.[9]
-
Reaction Time: These reactions can be slow; ensure sufficient reaction time (often 24-48 hours).
-
Reagent Purity: Impurities in the starting aryl halide or solvent can poison the catalyst.
Q4: I am considering a Suzuki coupling. What are the key considerations for such a sterically demanding reaction?
A4: For a sterically hindered Suzuki coupling, the choice of catalyst system is paramount.[10] You would need a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos).[11] These ligands promote the difficult oxidative addition and reductive elimination steps. Additionally, a strong base (e.g., K3PO4) and a suitable solvent system (e.g., toluene, dioxane with water) are critical.[10] Be aware that homocoupling of the boronic acid intermediate can be a significant side reaction if oxygen is not rigorously excluded from the reaction.[12]
Q5: How can I effectively monitor the reaction progress?
A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting aryl halide and the appearance of a new, higher molecular weight spot/peak corresponding to the biphenyl product.
Q6: What are the best practices for purifying the final product?
A6: The crude product is typically a solid. Purification is best achieved by recrystallization from a suitable solvent (e.g., benzene, toluene, or ethanol/water mixtures).[13] If recrystallization is insufficient, flash column chromatography on silica gel can be used, though the product's low polarity may require a non-polar eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Steric Hindrance: The primary obstacle for this specific molecule.[1] 2. Catalyst Inactivity: Copper (for Ullmann) or Palladium (for Suzuki) may be oxidized or poisoned.[10] 3. Insufficient Temperature/Time: Reaction may be too slow under the current conditions.[9] 4. Poor Reagent Quality: Starting materials or solvents may contain inhibitors (e.g., water, oxygen). | 1. For Ullmann: Increase temperature, use a high-boiling solvent (e.g., DMF, NMP), and consider using activated copper.[2] 2. For Suzuki: Switch to a catalyst system with bulky phosphine ligands (e.g., XPhos, SPhos) known to facilitate hindered couplings.[10][11] 3. General: Ensure all reagents are pure and solvents are anhydrous and properly degassed.[12] Increase reaction time and monitor by LC-MS. |
| Significant Byproduct Formation | 1. Dehalogenation: The starting aryl halide is reduced instead of coupled. 2. Homocoupling (Suzuki): Boronic acid couples with itself.[12] 3. Polymerization/Tarrying: Occurs at excessively high temperatures or with reactive impurities. | 1. Dehalogenation: Ensure the reaction environment is inert. Use a milder base if applicable. 2. Homocoupling: Rigorously degas all solvents and maintain an inert (N2 or Ar) atmosphere to exclude oxygen.[12] 3. Tarrying: Lower the reaction temperature. Purify starting materials to remove reactive contaminants. |
| Difficulty in Product Isolation | 1. Poor Precipitation/Crystallization: Product may be too soluble in the reaction or workup solvent. 2. Complex Mixture: Multiple byproducts make purification difficult. | 1. Precipitation: After cooling the reaction, try adding a non-solvent (e.g., water or methanol) to precipitate the product. 2. Purification: If recrystallization fails, use flash column chromatography. Optimize reaction conditions to minimize byproducts. |
Comparative Data on Coupling Reactions
The following table summarizes typical conditions for Ullmann and Suzuki couplings used in the synthesis of sterically hindered biaryls, providing a baseline for optimization.
| Parameter | Ullmann Coupling (Homocoupling) | Suzuki Coupling |
| Precursor(s) | 2-Halo-5-nitrobenzotrifluoride | 2-Halo-5-nitrobenzotrifluoride + corresponding boronic acid/ester |
| Catalyst | Copper powder, CuI, or Cu2O[4] | Pd(OAc)2, Pd2(dba)3, or Pd precatalysts[5][7] |
| Ligand | Often none (classic), or ligands like phenanthroline, picolinic acid[4] | Bulky phosphines (e.g., SPhos, XPhos, RuPhos)[10][11] |
| Base | K2CO3, Cs2CO3 | K3PO4, K2CO3, Cs2CO3[10] |
| Solvent | DMF, NMP, Nitrobenzene[9] | Toluene, Dioxane, THF (often with water)[10] |
| Temperature | 150 - 230 °C (classic)[2], 80 - 130 °C (modern)[14] | 80 - 110 °C[10] |
| Typical Yields | 20 - 40% for highly hindered systems[5][7] | Can reach >65% with optimal catalyst system[5][7] |
Experimental Protocol: Ullmann Homocoupling
This protocol describes the synthesis of this compound from 2-chloro-5-nitrobenzotrifluoride.
Materials:
-
2-Chloro-5-nitrobenzotrifluoride (1.0 equiv)[15]
-
Activated Copper powder (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-chloro-5-nitrobenzotrifluoride (1.0 equiv) and activated copper powder (2.5 equiv).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-20 minutes while stirring.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring under a positive pressure of nitrogen. Safety Note: The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction by TLC or LC-MS over 24-48 hours until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the copper residues. Wash the filter cake with additional DMF and then ethyl acetate.
-
Combine the filtrates and pour them into a separatory funnel containing a significant volume of cold water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.
-
Purify the crude solid by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure this compound.
-
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: General experimental workflow for the synthesis.
Caption: Simplified Ullmann homocoupling reaction scheme.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xray.uky.edu [xray.uky.edu]
- 7. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. prepchem.com [prepchem.com]
- 14. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chloro-5-nitrobenzotrifluoride | 777-37-7 [chemicalbook.com]
Technical Support Center: Nitration of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the dinitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl?
The expected major product is 4,4'-dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and, therefore, a meta-directing group in electrophilic aromatic substitution.[1][2] Consequently, the incoming nitro groups will preferentially add to the positions meta to the -CF3 groups and para to the other phenyl ring.
Q2: Why is the nitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl challenging?
The two trifluoromethyl groups strongly deactivate both aromatic rings, making them less susceptible to electrophilic attack.[1][2] Overcoming this deactivation requires harsh reaction conditions, such as the use of strong nitrating agents and elevated temperatures, which can in turn lead to the formation of side products.
Q3: What are the most common side reactions to expect?
The most common side reactions include:
-
Incomplete Nitration: Formation of mono-nitrated biphenyls.
-
Isomer Formation: Generation of undesired regioisomers such as 2,2'-dinitro- and 2,4'-dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
-
Over-nitration: Further nitration to tri- or tetra-nitro products under forcing conditions.
-
Oxidation: Degradation of the aromatic system by the strong oxidizing nitrating mixture, leading to the formation of tar-like byproducts.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, mono-nitrated intermediates, and the desired dinitro product. The spots can be visualized under UV light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to the dinitro product | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Use a stronger nitrating agent (e.g., fuming nitric acid with concentrated sulfuric acid or oleum). 2. Gradually increase the reaction temperature while carefully monitoring for the formation of side products. 3. Extend the reaction time and monitor the progress by TLC. |
| Formation of significant amounts of mono-nitrated product | 1. Incomplete reaction. 2. Insufficient amount of nitrating agent. | 1. Increase the reaction time and/or temperature. 2. Use a larger excess of the nitrating agent. |
| Presence of multiple dinitro isomers | 1. Reaction conditions favoring the formation of kinetic products. | 1. Optimize the reaction temperature. Lower temperatures may favor the thermodynamically more stable 4,4'-isomer. 2. Experiment with different nitrating agents (e.g., HNO3/acetic anhydride) which can sometimes alter regioselectivity. |
| Formation of dark, tarry byproducts | 1. Reaction temperature is too high. 2. Nitrating agent is too concentrated or added too quickly. 3. Presence of impurities in the starting material. | 1. Maintain a lower and more controlled reaction temperature. 2. Add the nitrating agent dropwise and with efficient stirring to dissipate heat. 3. Ensure the purity of the 3,3'-bis(trifluoromethyl)-1,1'-biphenyl starting material. |
| Difficulty in isolating the pure 4,4'-dinitro product | 1. Similar polarities of the dinitro isomers. | 1. Utilize fractional recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or a mixture of solvents). 2. If recrystallization is ineffective, column chromatography on silica gel with a non-polar eluent system may be necessary. |
Experimental Protocols
Representative Protocol for the Dinitration of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated nitric acid (2.5 eq.) to concentrated sulfuric acid (5 eq.) at 0 °C. The addition should be done dropwise with constant stirring. Allow the mixture to cool to 0 °C.
-
Reaction Setup: Dissolve 3,3'-bis(trifluoromethyl)-1,1'-biphenyl (1 eq.) in a suitable solvent such as concentrated sulfuric acid in a separate flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the biphenyl derivative while maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out.
-
Purification:
-
Filter the precipitate and wash thoroughly with water until the washings are neutral.
-
Dry the crude product.
-
Recrystallize the crude solid from a suitable solvent such as ethanol or acetic acid to obtain the pure this compound.
-
Visualizations
Caption: Experimental workflow for the dinitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Caption: Potential side reactions in the nitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
References
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Trifluoromethylated Aryl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient trifluoromethylated aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a trifluoromethylated aryl halide giving a low yield?
A1: Low yields with these substrates are common and can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the aryl halide. Key areas to investigate include:
-
Catalyst and Ligand Inefficiency: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts may not be effective for these challenging substrates.[1][2]
-
Sub-optimal Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or side reactions.[3][4]
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Side Reactions: Protodeboronation, dehalogenation, and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.[4][5]
Q2: Which type of palladium catalyst and ligand system is best for coupling trifluoromethylated aryl halides?
A2: For electron-deficient aryl halides, particularly chlorides, catalyst systems employing bulky and electron-rich phosphine ligands are generally preferred.[1][6] These ligands help to stabilize the active Pd(0) species and facilitate the oxidative addition step, which is often the rate-limiting step for these substrates. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and other bulky trialkylphosphines have shown great success.[7] For sterically hindered substrates, specialized ligands may be required.
Q3: How does the choice of base affect the reaction?
A3: The base activates the boronic acid for transmetalation. For challenging couplings with electron-deficient aryl halides, stronger, non-nucleophilic bases are often more effective. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[3][4] The choice of base should be carefully considered and screened, as it can also influence the extent of side reactions like protodeboronation.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a significant side reaction where the boronic acid is replaced by a hydrogen atom, leading to a loss of your nucleophilic coupling partner.[4] This is particularly problematic with electron-deficient arylboronic acids. To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Employ milder bases like K₃PO₄ or Cs₂CO₃.
-
Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates.
-
Optimize the reaction temperature and time; prolonged heating can exacerbate this issue.
Q5: My reaction is producing a significant amount of dehalogenated starting material. What is the cause and how can I prevent it?
A5: Dehalogenation is the reduction of the aryl halide to the corresponding arene. This side reaction can be promoted by certain solvents (like alcohols) or bases that can act as hydride sources. To mitigate dehalogenation:
-
Use aprotic solvents.
-
Employ bulky, electron-rich phosphine ligands that favor the cross-coupling pathway.
-
Ensure your reaction is performed under a strictly inert atmosphere.
Troubleshooting Guide
If you are encountering issues with your Suzuki coupling of trifluoromethylated aryl halides, follow this troubleshooting guide to identify and resolve the problem.
Problem: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and phosphine ligand. Consider using a pre-formed, air-stable catalyst. Ensure proper activation of Pd(II) to Pd(0) if using a precatalyst. |
| Inefficient Ligand | For electron-deficient aryl chlorides, switch to a bulkier, more electron-rich phosphine ligand such as a Buchwald-type ligand (e.g., XPhos, SPhos). |
| Inappropriate Base | Screen a panel of bases, starting with stronger, non-nucleophilic options like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that higher temperatures can sometimes promote side reactions. |
| Poor Solvent Choice | Try a different aprotic solvent or a solvent mixture. Common choices include dioxane, toluene, and THF, often with a small amount of water. |
Problem: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Protodeboronation | Use anhydrous conditions. Switch to a milder base (K₃PO₄, Cs₂CO₃). Use a more stable boronic acid derivative (pinacol ester, MIDA boronate). |
| Dehalogenation | Use an aprotic solvent. Employ bulky, electron-rich phosphine ligands. Ensure a strictly inert atmosphere. |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and the reaction mixture. Use a high-purity palladium source. |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions with electron-deficient aryl halides. The data is illustrative and compiled from various sources to highlight general trends.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Catalyst (mol%) | Ligand | Yield (%) |
| 4-Bromobenzotrifluoride | Pd(OAc)₂ (2) | PPh₃ | 45 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃ (1) | SPhos | 92 |
| 4-Chlorobenzotrifluoride | Pd(OAc)₂ (2) | PPh₃ | <10 |
| 4-Chlorobenzotrifluoride | Pd₂(dba)₃ (1) | XPhos | 85 |
Table 2: Effect of Base on Yield
| Aryl Halide | Catalyst/Ligand | Base | Yield (%) |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/SPhos | Na₂CO₃ | 65 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/SPhos | K₂CO₃ | 78 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/SPhos | K₃PO₄ | 95 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/SPhos | Cs₂CO₃ | 93 |
Table 3: Effect of Solvent on Yield
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 88 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 94 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/XPhos | K₃PO₄ | THF | 82 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃/XPhos | K₃PO₄ | DMF | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Trifluoromethylated Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Trifluoromethylated aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the trifluoromethylated aryl bromide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing substituted biaryls like the target molecule are transition-metal-catalyzed cross-coupling reactions. The two primary routes are:
-
Ullmann Coupling: This classic method involves the self-coupling of an aryl halide (typically an iodide or bromide) using a stoichiometric or catalytic amount of copper, often at high temperatures.[1][2][3] The starting material for this synthesis would be 4-halo-1-nitro-2-(trifluoromethyl)benzene.
-
Suzuki-Miyaura Coupling: A highly versatile and widely used palladium-catalyzed cross-coupling reaction.[4][5] This would involve the reaction of 4-halo-1-nitro-2-(trifluoromethyl)benzene with its corresponding boronic acid or ester derivative in the presence of a palladium catalyst and a base.[6][7]
Q2: Why is the yield of this reaction sometimes low?
A2: Low yields can be attributed to several factors. The starting material, 4-halo-1-nitro-2-(trifluoromethyl)benzene, is electronically deactivated by the nitro and trifluoromethyl groups, which can make oxidative addition to the metal center (a key step in both Ullmann and Suzuki couplings) challenging.[1] Steric hindrance from the ortho-trifluoromethyl group can also impede the coupling process. Furthermore, traditional Ullmann conditions are known for being harsh and can lead to side reactions or decomposition, resulting in erratic yields.[1]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters include:
-
Purity of Reagents: Starting materials, solvents, and catalysts must be pure and anhydrous, as moisture and impurities can deactivate the catalyst.
-
Catalyst System: The choice of metal (Cu or Pd), ligands, and base is crucial and highly interdependent.
-
Temperature: Both Ullmann and Suzuki couplings are sensitive to temperature. High temperatures in Ullmann reactions can promote side reactions, while insufficient temperature in Suzuki coupling may lead to incomplete conversion.[3]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the active catalytic species (especially Pd(0) in Suzuki coupling). Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.
Q4: How can I purify the final product?
A4: The crude product is typically an off-white or yellowish solid. Common purification techniques include:
-
Flash Column Chromatography: Using silica gel with a solvent system like hexane/ethyl acetate is effective for separating the product from unreacted starting materials and byproducts.[8][9]
-
Recrystallization: This is an excellent final step to obtain a highly pure product. Solvents such as ethyl acetate or toluene can be used.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | • For Ullmann coupling, activate copper powder before use (e.g., with zinc powder reduction of CuSO₄).[3]• For Suzuki coupling, ensure the palladium catalyst is not oxidized. Use a fresh catalyst or ensure proper handling under an inert atmosphere. |
| 2. Insufficient Reaction Temperature | • For Ullmann coupling, temperatures >150°C are often required.[3] Consider using a high-boiling solvent like DMF or nitrobenzene.[3]• For Suzuki coupling, optimize the temperature. While some reactions work at room temperature, this substrate may require heating (e.g., 80-110°C). | |
| 3. Poor Reagent Quality | • Use anhydrous solvents. Degas the solvent before use to remove dissolved oxygen.• Ensure the purity of the aryl halide and boronic acid/ester. | |
| 4. Incorrect Base (Suzuki Coupling) | • The choice of base is critical. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] K₃PO₄ is often effective for sterically hindered substrates. | |
| Formation of Multiple Byproducts | 1. Side Reactions (e.g., Homocoupling) | • In Suzuki coupling, homocoupling of the boronic acid can occur. Minimize this by slowly adding the aryl halide or using a different palladium precursor/ligand combination.• In Ullmann coupling, high temperatures can cause decomposition or other side reactions. Try to run the reaction at the lowest effective temperature. |
| 2. Reduction of Nitro Groups | • If using a phosphine ligand in Suzuki coupling, some can reduce nitro groups at high temperatures. Choose a more robust ligand (e.g., Xantphos) or lower the reaction temperature. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Material | • Optimize the solvent system for column chromatography. A gradient elution might be necessary.• Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
| 2. Oily Product Instead of Solid | • The product may contain residual solvent. Dry the product thoroughly under high vacuum.• If impurities are preventing crystallization, re-purify by column chromatography before attempting recrystallization again. |
Data Presentation: Comparison of Coupling Methods
| Parameter | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Primary Metal | Copper (Cu) | Palladium (Pd) |
| Starting Materials | 4-Halo-1-nitro-2-(trifluoromethyl)benzene (self-coupling) | 4-Halo-1-nitro-2-(trifluoromethyl)benzene + corresponding boronic acid/ester |
| Typical Conditions | High temperature (often >150 °C), stoichiometric Cu, often neat or in high-boiling solvents (DMF).[3] | Mild to moderate temperature (RT to 110 °C), catalytic Pd, requires a base (e.g., K₂CO₃, K₃PO₄).[5][10] |
| Advantages | Simple setup, no need for boronic acid synthesis. | High yields, mild conditions, broad functional group tolerance, catalytic metal usage.[5] |
| Disadvantages | Harsh conditions, often requires stoichiometric copper, erratic yields, limited to symmetric biaryls.[1] | Requires synthesis of boronic acid/ester, catalyst can be expensive and sensitive to air/moisture. |
Experimental Protocols
Protocol 1: Synthesis via Ullmann Coupling
This protocol is a representative procedure for the synthesis of symmetric dinitrobiphenyls.
-
Reagent Preparation : In a dry, round-bottom flask, add 4-iodo-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and activated copper powder (2.0 eq).
-
Reaction Setup : Equip the flask with a reflux condenser under a nitrogen atmosphere. Add anhydrous DMF as the solvent.
-
Heating : Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction may take 12-24 hours.
-
Work-up : After cooling to room temperature, filter the mixture through a pad of Celite to remove copper residues, washing with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water to remove DMF, and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[8]
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude solid by flash column chromatography on silica gel, followed by recrystallization from ethyl acetate to yield the final product.[8]
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
This protocol is a general method adaptable for the target synthesis.
-
Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add 4-bromo-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), (4-nitro-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[10]
-
Solvent Addition : Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating : Heat the mixture to 100 °C and stir for 8-16 hours.
-
Monitoring : Monitor the reaction for the disappearance of the starting materials using TLC or GC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Purification : Remove the solvent via rotary evaporation. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.[8]
Visualizations
Caption: General experimental workflow for cross-coupling synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of Dinitrobiphenyl Polymorphic Forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polymorphic forms of dinitrobiphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are polymorphic forms and why are they a concern for dinitrobiphenyl compounds?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different crystalline forms are known as polymorphs. For active pharmaceutical ingredients (APIs) and fine chemicals like dinitrobiphenyls, polymorphism is a critical consideration because different polymorphs can exhibit significant differences in their physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug product.
-
Stability: One polymorph may be more chemically or physically stable than another under certain storage conditions.
-
Melting Point: Different polymorphs will have distinct melting points.
-
Mechanical Properties: Hardness, compressibility, and flowability can vary, affecting manufacturing processes like tableting.
The unexpected appearance or conversion of a polymorphic form during purification or storage can lead to a product that is ineffective, unstable, or does not meet regulatory requirements.[2]
Q2: What is the difference between thermodynamic and kinetic control in the crystallization of dinitrobiphenyl polymorphs?
The formation of a particular polymorph can be governed by either thermodynamics or kinetics.
-
Thermodynamic Control: Under conditions of thermodynamic control (e.g., higher temperatures, longer crystallization times, and slow solvent evaporation), the most stable polymorph is favored.[3][4][5] This form has the lowest Gibbs free energy.
-
Kinetic Control: Under kinetic control (e.g., low temperatures, rapid cooling, and fast solvent evaporation), the polymorph that forms the fastest is the dominant product.[3][4][5] This is often a less stable, or "metastable," form.
Understanding this principle is key to designing crystallization experiments that target a specific polymorph.[3]
Q3: Which analytical techniques are essential for characterizing dinitrobiphenyl polymorphs?
A combination of techniques is typically required for unambiguous characterization of polymorphs:
-
Powder X-ray Diffraction (PXRD): This is the most widely used and reliable technique for identifying and distinguishing different crystalline forms.[1][2] Each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study thermal transitions like melting and solid-solid transformations.[2][6] It can help identify different polymorphs by their distinct melting points and enthalpies of fusion.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and is useful for identifying solvates or hydrates.
-
Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can differentiate polymorphs by probing differences in their molecular vibrations within the crystal lattice.[1][7]
-
Hot-Stage Microscopy (HSM): This technique allows for the visual observation of thermal events, such as melting and polymorphic transformations, as a function of temperature.[6][7]
Q4: What are the primary safety considerations when handling dinitrobiphenyl compounds?
Dinitrobiphenyl compounds should be handled with care due to their potential toxicity. Based on data for related compounds, they may cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][3][7][8][9]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][3][7][8]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][3][8]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[1][3][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Always consult the specific Safety Data Sheet (SDS) for the dinitrobiphenyl compound you are working with.
Troubleshooting Guides
Problem 1: I am consistently obtaining a mixture of polymorphs.
| Possible Cause | Suggested Solution |
| Spontaneous Nucleation of Multiple Forms | The supersaturation level may be too high, leading to the nucleation of both stable and metastable forms. Try reducing the level of supersaturation by using a lower initial concentration or a slower cooling/anti-solvent addition rate. |
| Solvent-Mediated Transformation | A metastable form may be crystallizing first and then transforming into a more stable form in the presence of the solvent.[10] Analyze your solids at different time points during the crystallization process to monitor for any phase transformations. |
| Seeding with the Undesired Polymorph | Unintentional seeding from residual crystals in the lab environment can be a cause of "disappearing polymorphs".[5] Ensure all glassware is scrupulously clean. If possible, work in a dedicated area for the desired polymorph. |
| Lack of Control Over Crystallization Parameters | Minor variations in temperature, agitation rate, or solvent composition can influence the polymorphic outcome.[11] Carefully control and document all experimental parameters. |
Problem 2: The polymorph I isolated is not the one I was targeting.
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | You may be operating under conditions that favor the unintended polymorph. If you are obtaining the kinetic product (metastable form) and want the thermodynamic product (stable form), try increasing the crystallization temperature, extending the crystallization time, or using a solvent in which the compound has moderate solubility to allow for equilibration.[4][5] |
| Solvent Effects | The chosen solvent can have a significant impact on which polymorph crystallizes.[12] Perform a solvent screen with a diverse range of solvents (see Experimental Protocols section). |
| Incorrect Seeding | If you are using seeding to obtain a specific polymorph, ensure the seed crystals are of the correct form and are used in the appropriate amount. |
Problem 3: My purified polymorph undergoes a phase transformation during storage or downstream processing.
| Possible Cause | Suggested Solution |
| Metastable Form | You have likely isolated a metastable polymorph which is converting to a more stable form. Determine the relative stability of your polymorphs using techniques like DSC or competitive slurry experiments. |
| Environmental Factors | Changes in temperature or humidity can induce a polymorphic transformation. Store your material in a controlled environment. |
| Mechanical Stress | Grinding, milling, or high pressure during tableting can provide the energy needed to induce a phase change. Evaluate the stability of your polymorph under mechanical stress. |
Quantitative Data on Dinitrobiphenyl Polymorphs
Note: Specific experimental data for dinitrobiphenyl polymorphs is not widely available in the public literature. The following tables are provided as illustrative examples of how to structure and present such data. The values are hypothetical and should not be used as a reference.
Table 1: Illustrative Thermodynamic Properties of Two Hypothetical Dinitrobiphenyl Polymorphs
| Property | Polymorph A | Polymorph B |
| Melting Point (Onset, °C) | 155.2 | 168.5 |
| Enthalpy of Fusion (kJ/mol) | 25.8 | 30.2 |
| Relative Stability | Metastable | Stable |
Table 2: Illustrative Solubility Data of Two Hypothetical Dinitrobiphenyl Polymorphs in Various Solvents at 25°C
| Solvent | Polymorph A Solubility (mg/mL) | Polymorph B Solubility (mg/mL) |
| Acetone | 15.6 | 12.3 |
| Ethanol | 8.2 | 6.5 |
| Ethyl Acetate | 12.1 | 9.8 |
| Toluene | 5.4 | 4.1 |
| Heptane | 0.5 | 0.3 |
Experimental Protocols
Protocol 1: Polymorph Screening by Solvent Evaporation
Objective: To identify new polymorphic forms of a dinitrobiphenyl compound by slow and fast evaporation from a variety of solvents.
Methodology:
-
Prepare saturated solutions of the dinitrobiphenyl compound in a diverse range of solvents (e.g., acetone, ethanol, ethyl acetate, toluene, heptane) in separate vials.
-
For each solvent, prepare two samples.
-
Slow Evaporation: Cover one set of vials with perforated aluminum foil and leave them undisturbed in a fume hood at ambient temperature.
-
Fast Evaporation: Leave the second set of vials open to the atmosphere in a fume hood to allow for rapid solvent evaporation.
-
Monitor the vials for crystal formation.
-
Once crystals have formed and the solvent has evaporated, collect the solid material.
-
Analyze the solids from each experiment using PXRD, DSC, and microscopy to identify the polymorphic form.
Protocol 2: Cooling Crystallization
Objective: To crystallize a specific polymorph by controlling the cooling rate of a saturated solution.
Methodology:
-
Dissolve the dinitrobiphenyl compound in a suitable solvent at an elevated temperature (e.g., 60°C) to create a saturated or slightly undersaturated solution.
-
Filter the hot solution to remove any particulate matter.
-
Slow Cooling: Place the solution in an insulated container to cool slowly to room temperature.
-
Fast Cooling: Place the solution in an ice bath to induce rapid cooling.
-
(Optional) Add seed crystals of the desired polymorph once the solution has started to cool.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Characterize the polymorphic form of the crystals using appropriate analytical techniques.
Visualizations
Caption: Experimental workflow for polymorph screening of dinitrobiphenyl compounds.
Caption: Troubleshooting decision tree for polymorphic form purification.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Biphenyl [webbook.nist.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. researchgate.net [researchgate.net]
troubleshooting poor solubility of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor solubility of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Troubleshooting Poor Solubility
Question: I am having difficulty dissolving this compound in my desired solvent. What steps can I take to improve its solubility?
Answer: Poor solubility is a common challenge with highly functionalized aromatic compounds like this compound. The presence of two nitro groups and two trifluoromethyl groups on the biphenyl core significantly impacts its physicochemical properties. Here is a step-by-step troubleshooting guide to address this issue:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point. Given the polar nitro groups and the fluorinated trifluoromethyl groups, a solvent with a moderate to high polarity that can engage in dipole-dipole interactions is likely to be most effective. Aromatic solvents may also be beneficial due to the biphenyl structure. We recommend a systematic screening of solvents.
-
Co-solvency: If a single solvent does not provide adequate solubility, a co-solvent system can be employed. This involves mixing a good solvent (in which the compound has some solubility) with a miscible co-solvent to enhance the overall solvating power of the mixture.
-
Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle heating of the solvent while dissolving the compound can significantly improve solubility. However, it is crucial to ensure the compound is stable at elevated temperatures to avoid degradation.
-
Particle Size Reduction: The dissolution rate of a solid is proportional to its surface area. Reducing the particle size through techniques like micronization or sonication can increase the surface area and, consequently, the rate of dissolution.
-
pH Modification (for aqueous solutions): Although this compound is a neutral molecule, this strategy is critical for compounds with ionizable groups. Adjusting the pH of the aqueous medium can convert the compound into a more soluble salt form.
-
Use of Solubilizing Agents: Surfactants or cyclodextrins can be used to enhance aqueous solubility. Surfactants form micelles that encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes.
A logical workflow for troubleshooting poor solubility is presented in the diagram below.
Caption: A step-by-step workflow for addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Due to its molecular structure, this compound is expected to be poorly soluble in water and non-polar solvents like hexanes. It is anticipated to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in some aromatic solvents.
Q2: Is there any quantitative solubility data available for this compound?
| Solvent | Predicted Solubility Category | Estimated Solubility Range ( g/100 mL) |
| Water | Very Poorly Soluble | < 0.01 |
| Hexane | Very Poorly Soluble | < 0.01 |
| Toluene | Sparingly Soluble | 0.1 - 1.0 |
| Dichloromethane | Sparingly Soluble | 0.1 - 1.0 |
| Acetone | Soluble | 1.0 - 5.0 |
| Ethyl Acetate | Sparingly Soluble | 0.1 - 1.0 |
| Ethanol (hot) | Soluble | 1.0 - 5.0 |
| Methanol | Sparingly Soluble | 0.1 - 1.0 |
| Tetrahydrofuran (THF) | Soluble | 1.0 - 5.0 |
| N,N-Dimethylformamide (DMF) | Freely Soluble | > 5.0 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 5.0 |
Disclaimer: The solubility data presented in this table are estimations based on chemical principles and data from analogous compounds. Experimental verification is essential.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: For preparing a stock solution, it is advisable to start with a good solvent such as DMSO or DMF. Weigh the desired amount of this compound and add the solvent incrementally while vortexing or sonicating until the solid is completely dissolved. If precipitation occurs upon dilution with an aqueous buffer, consider using a co-solvent system or one of the solubility enhancement techniques described in the troubleshooting guide.
Q4: Can heating be used to dissolve the compound? Are there any risks?
A4: Yes, gentle heating can often increase the solubility of organic compounds. However, it is crucial to be aware of the thermal stability of this compound. Overheating or prolonged heating could lead to degradation, which might affect your experimental results. It is recommended to perform a preliminary thermal stability test, for example, by heating a small sample and analyzing it by HPLC or LC-MS to check for the appearance of degradation products.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol describes the shake-flask method to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry).
-
The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines a general procedure for using a co-solvent system to improve solubility.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Glass vials
-
Magnetic stirrer or vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic co-solvent (e.g., 10 mg/mL in DMSO).
-
In a separate vial, place the desired volume of the primary solvent (e.g., aqueous buffer).
-
While vigorously stirring the primary solvent, slowly add the stock solution dropwise to achieve the desired final concentration of the compound.
-
Continue stirring for a few minutes and visually inspect for any precipitation.
-
The final concentration of the co-solvent should be kept as low as possible to avoid potential interference with the experiment (typically <1-5% v/v).
-
If precipitation occurs, the ratio of co-solvent to the primary solvent can be adjusted, or a different co-solvent can be tested.
Logical Relationships
The interplay between the compound's properties and the chosen solubilization strategy is crucial for success. The following diagram illustrates these relationships.
Caption: Relationship between compound properties and solubilization strategies.
degradation pathways of nitrated biphenyl compounds under reaction conditions
Technical Support Center: Degradation of Nitrated Biphenyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of nitrated biphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for nitrated biphenyl compounds?
A1: Nitrated biphenyl compounds are degraded through several primary pathways, largely dependent on the reaction conditions (e.g., aerobic vs. anaerobic) and the methodology used (e.g., microbial, photocatalytic, reductive).
-
Microbial Degradation: Under aerobic conditions, bacteria often utilize dioxygenase enzymes to attack the aromatic ring, leading to ring cleavage.[1] A common strategy involves the initial transformation of the nitro group.[2] Under anaerobic conditions, the primary step is often the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, forming aminobiphenyls.[3][4] These intermediates are generally more amenable to further degradation.
-
Photocatalytic Degradation: This process, often using catalysts like titanium dioxide (TiO₂), involves the generation of highly reactive hydroxyl radicals (•OH) upon UV or visible light irradiation.[5][6] These radicals attack the nitrated biphenyl molecule, leading to hydroxylation, denitrification, and eventual mineralization into CO₂, water, and inorganic ions.[7][8]
-
Reductive Degradation (e.g., with Zero-Valent Iron - ZVI): ZVI is a strong reducing agent that can donate electrons to the nitro group. The degradation pathway involves the stepwise reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming aminobiphenyls. Intermediates can include nitroso and hydroxylamino derivatives.[9][10]
Q2: Why is my degradation experiment showing low efficiency for a specific nitrated biphenyl isomer?
A2: Low degradation efficiency can be attributed to several factors related to the compound's structure and the experimental setup:
-
Steric Hindrance: The position of the nitro group and other substituents on the biphenyl rings can sterically hinder enzyme or catalyst access, slowing down the reaction rate.
-
Compound Recalcitrance: The strong electron-withdrawing nature of the nitro group can make the aromatic ring resistant to oxidative attack.[2] The stability of the biphenyl structure itself also contributes to its persistence.
-
Sub-optimal Reaction Conditions: Factors such as pH, temperature, catalyst concentration, and the presence of co-contaminants can significantly impact efficiency. For instance, in photocatalysis, the optimal catalyst concentration is crucial; too high a concentration can lead to light scattering and reduced efficiency.[11] Similarly, pH affects the surface charge of the catalyst and the ionization state of the target compound.[12]
Q3: What are the common intermediates I should look for when analyzing my samples?
A3: The expected intermediates depend on the degradation pathway.
-
For Reductive Pathways (e.g., ZVI): Look for aminobiphenyls as the primary end product. You may also detect intermediate species like nitrosobiphenyl and hydroxylaminobiphenyl, although these are often transient. Azoxy- and azobiphenyls can also be formed as condensation products.[9]
-
For Microbial Pathways: Under aerobic conditions, expect hydroxylated biphenyls (e.g., 2,3-dihydroxybiphenyl), ring-cleavage products (like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate), and chlorobenzoates if starting with a chlorinated nitrobiphenyl.[1] Under anaerobic conditions, aminobiphenyls are the key intermediates.[3]
-
For Photocatalytic Pathways: The degradation is complex, often yielding a mixture of hydroxylated derivatives, nitrophenols, and various organic acids before complete mineralization.[4][13] It's important to note that some of these intermediates can be more toxic than the parent compound.[5][14]
Troubleshooting Guides
Issue 1: Inconsistent results in microbial degradation experiments.
| Symptom | Possible Cause | Troubleshooting Step |
| No degradation observed. | Inactive microbial culture. | Verify the viability of your inoculum. Use a positive control with a readily degradable substrate (e.g., biphenyl) to confirm microbial activity.[15] |
| Toxicity of the nitrated biphenyl compound. | Start with a lower concentration of the target compound. Acclimatize the microbial culture by gradually increasing the concentration over time.[16] | |
| Inappropriate culture conditions. | Optimize pH, temperature, and nutrient medium. Ensure adequate mixing for aerobic cultures to maintain dissolved oxygen levels.[15] | |
| Degradation starts but then stops. | Accumulation of toxic intermediates. | Analyze for the buildup of inhibitory metabolites. If identified, try using a mixed microbial consortium which may be able to degrade a wider range of intermediates.[17] |
| Depletion of a co-substrate or essential nutrient. | If using cometabolism, ensure the primary carbon source is not depleted.[17] Replenish essential nutrients in the medium. |
Issue 2: Low efficiency in photocatalytic degradation experiments.
| Symptom | Possible Cause | Troubleshooting Step |
| Low degradation rate. | Sub-optimal catalyst loading. | Vary the catalyst concentration to find the optimum. A common starting point is 1-2 g/L.[11] Excessive loading can block light penetration.[18] |
| Incorrect pH. | The pH of the solution affects the catalyst's surface charge and the pollutant's form. Conduct experiments across a pH range (e.g., 3-11) to determine the optimal condition for your specific compound.[11][12] | |
| Catalyst deactivation. | The catalyst surface may be fouled by intermediates. Try washing the catalyst with a suitable solvent or regenerating it through heat treatment. | |
| Reaction stops prematurely. | Insufficient oxidant (e.g., H₂O₂ in photo-Fenton). | Ensure a sufficient and continuous supply of the oxidant if required by your system.[19] |
| Formation of light-blocking intermediates. | Some intermediates can absorb light at the same wavelength as the catalyst, creating a competitive effect. Dilute the sample or increase the light intensity. |
Quantitative Data Summary
The efficiency of degradation is highly dependent on the specific compound, catalyst, and experimental conditions. The following tables provide examples of quantitative data from cited studies.
Table 1: Photocatalytic Degradation of 4-Nitrophenol (4-NP)
| Catalyst | Initial Conc. (mM) | Catalyst Loading (g/L) | Conditions | Degradation Efficiency (%) | Time (min) |
| C,N-TiO₂ | 7.0 x 10⁻² | Not specified | Simulated sunlight | 87 | 420 |
| Anatase-TiO₂ | 7.0 x 10⁻² | Not specified | Simulated sunlight | 65 | 420 |
| 1% Fe-TiO₂ | 20 mg/L | 0.4 | UV light + 4.9 mM H₂O₂ | ~100 | 60 |
Data compiled from references[5][19].
Table 2: Reductive Degradation of Nitrobenzene (NB) with Zero-Valent Iron (ZVI)
| Initial NB Conc. (mM) | pH | Reaction Time (min) | NB Removed (mM) | Aniline Formed (mM) |
| 1.63 | 3.0 | 120 | ~1.3 | ~1.1 |
| 1.63 | 5.0 | 120 | ~0.8 | ~0.6 |
| 1.63 | 7.0 | 120 | ~0.5 | ~0.4 |
Data adapted from reference[9].
Detailed Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation Assay
This protocol describes a general method for assessing the ability of a bacterial strain to degrade a nitrated biphenyl compound as the sole carbon source.
-
Preparation of Inoculum:
-
Grow the bacterial strain (e.g., Paenibacillus sp.) in a rich medium (e.g., Nutrient Broth) to the mid-log phase.[15]
-
Harvest the cells by centrifugation (e.g., 8000 rpm for 10 min).
-
Wash the cell pellet twice with a sterile phosphate buffer (e.g., 100 mM, pH 7.2) to remove residual medium.
-
Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₆₀ of 1.0).[15]
-
-
Degradation Experiment:
-
Prepare a Mineral Salt Medium (MSM) in several flasks.
-
Add the nitrated biphenyl compound (dissolved in a minimal amount of a suitable solvent like acetone) to the MSM flasks to achieve the desired final concentration (e.g., 100-400 mg/L).[15]
-
Inoculate the flasks with the washed cell suspension.
-
Include a non-inoculated sterile control flask (to check for abiotic degradation) and an inoculated control flask without the target compound (to check for growth on residual carbon).
-
Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the optimal growth temperature (e.g., 30°C).[15]
-
-
Sampling and Analysis:
-
Withdraw aliquots from the flasks at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Extract the remaining nitrated biphenyl and its metabolites from the aliquot using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify intermediates.[20][21]
-
Protocol 2: General Procedure for Photocatalytic Degradation Assay
This protocol outlines a typical batch reactor experiment for the photocatalytic degradation of a nitrated biphenyl.
-
Reactor Setup:
-
Use a batch photoreactor equipped with a UV lamp (or a solar simulator) and a magnetic stirrer. The reactor is often made of quartz to allow UV transmission.[19]
-
Maintain a constant temperature using a water-cooling jacket.
-
-
Reaction Procedure:
-
Prepare an aqueous solution of the target nitrated biphenyl compound at a known concentration (e.g., 20 mg/L).[19]
-
Add the photocatalyst (e.g., TiO₂) to the solution to achieve the desired loading (e.g., 0.4 g/L).[18]
-
Adjust the pH of the suspension to the desired value using dilute acid or base.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the compound.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
Collect samples at specific time points.
-
Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the reaction.
-
Analyze the filtrate for the concentration of the remaining nitrated biphenyl using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[5]
-
Total Organic Carbon (TOC) analysis can be performed to determine the extent of mineralization.[19]
-
Visualizations: Pathways and Workflows
Caption: Reductive pathway of a nitrobiphenyl to aminobiphenyl.
Caption: The upper pathway for aerobic biphenyl degradation.
Caption: Workflow for a typical photocatalysis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biology-journal.org [biology-journal.org]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of polychlorinated biphenyls by mixed microbial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 21. scielo.br [scielo.br]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Trifluoromethylated Substrates
This technical support center is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving trifluoromethylated (CF3) substrates. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges to catalyst selection and reaction optimization. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Product Yield
-
Question: I am observing low or no yield in my Suzuki-Miyaura coupling of a trifluoromethylated aryl chloride. What are the potential causes and solutions?
-
Answer: Low yields in cross-coupling reactions with electron-deficient substrates like trifluoromethylated aryl chlorides are a common issue. The primary bottleneck is often the oxidative addition step. Here are several factors to consider for troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands are often necessary to promote the difficult oxidative addition step. Consider switching to ligands such as RuPhos, XPhos, or SPhos. While Pd(OAc)2 is a common palladium source, air- and moisture-stable precatalysts like G3 or G4 palladacycles can provide more consistent results by ensuring the efficient generation of the active monoligated Pd(0) species.[1][2][3]
-
Base: The strength and solubility of the base are crucial. For challenging couplings, stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like K2CO3. The use of aqueous base solutions can also be beneficial.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A solvent screen may be necessary to find the optimal conditions for your specific substrates. For Suzuki-Miyaura reactions, the addition of water as a co-solvent is often required.[4][5]
-
Temperature: Higher reaction temperatures can facilitate the oxidative addition step. However, be mindful of potential catalyst decomposition or side reactions at elevated temperatures.
-
Substrate Quality: Ensure the purity of your trifluoromethylated substrate and boronic acid partner, as impurities can inhibit the catalyst.
-
Issue 2: Catalyst Decomposition
-
Question: My reaction mixture turns black, and I suspect catalyst decomposition. How can I mitigate this?
-
Answer: The formation of palladium black is a sign of catalyst decomposition and can halt the catalytic cycle. This is often caused by an unstable catalytic species.
-
Ligand Choice: Bulky, electron-donating ligands, such as biaryl phosphines (e.g., XPhos, SPhos), can stabilize the palladium center and prevent agglomeration into palladium black. These ligands promote the formation of stable monoligated palladium complexes that are active in catalysis.
-
Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
-
Precatalysts: Using air-stable precatalysts can improve the consistency of generating the active catalyst in situ and reduce decomposition.[1][2][3][6][7]
-
Temperature Control: While higher temperatures can be beneficial for reaction rates, excessive heat can accelerate catalyst decomposition. It is important to find a balance where the reaction proceeds at a reasonable rate without significant catalyst deactivation.
-
Issue 3: Side Reactions, Including Defluorination
-
Question: I am observing significant byproduct formation, including what appears to be defluorination of my substrate. How can I improve the selectivity of my reaction?
-
Answer: Side reactions, such as hydrodehalogenation or defluorination, can compete with the desired cross-coupling pathway.[8][9]
-
Ligand and Base Combination: The choice of ligand and base can influence the relative rates of productive cross-coupling versus side reactions. A careful screening of different combinations is recommended. For instance, in Buchwald-Hartwig aminations, the combination of a specific ligand and base can be critical for achieving high selectivity.[10][11]
-
Reaction Temperature: Lowering the reaction temperature may help to suppress unwanted side reactions, although this may also slow down the desired transformation.
-
Water Content: In some cases, rigorously anhydrous conditions can promote side reactions. The controlled addition of a small amount of water can sometimes be beneficial, particularly in Suzuki-Miyaura couplings.
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium precursor is generally best for cross-coupling with trifluoromethylated substrates?
-
A1: While traditional sources like Pd(OAc)2 and Pd2(dba)3 are widely used, modern, well-defined precatalysts often provide superior performance and reproducibility.[1][12] These include palladacycles (e.g., Buchwald's G3 and G4 precatalysts) and other air-stable complexes that efficiently generate the active monoligated Pd(0) species under reaction conditions.[1][2][6][7]
-
-
Q2: What is the primary role of bulky, electron-rich phosphine ligands in these reactions?
-
A2: The strong electron-withdrawing effect of the CF3 group makes the aryl halide less susceptible to oxidative addition by the palladium center. Bulky, electron-rich ligands (e.g., biaryl phosphines) increase the electron density on the palladium, which promotes the oxidative addition step. The steric bulk of these ligands also favors the formation of the highly reactive 12-electron monoligated Pd(0) species, which is often the active catalyst.
-
-
Q3: How do I select the appropriate base for my reaction?
-
A3: The choice of base depends on the specific cross-coupling reaction and the substrates involved.
-
Suzuki-Miyaura: Carbonate bases (K2CO3, Cs2CO3) or phosphate bases (K3PO4) are commonly used, often in an aqueous solution.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.
-
Sonogashira Coupling: Amine bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are standard, often in the presence of a copper(I) co-catalyst.
-
-
-
Q4: Are there any general strategies to improve the success rate of these challenging couplings?
-
A4: A systematic approach is key. High-throughput experimentation or parallel screening of catalysts, ligands, bases, and solvents can rapidly identify promising reaction conditions. It is also beneficial to consult the literature for precedents with similar substrates.
-
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 4-Chloro-benzotrifluoride
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| P(t-Bu)3 | Pd2(dba)3 | K3PO4 | Toluene | 80 | 75 |
| PCy3 | Pd(OAc)2 | K3PO4 | Toluene/H2O | 100 | 68 |
| XPhos | XPhos-G3 | K2CO3 | Dioxane/H2O | 100 | 92 |
| RuPhos | RuPhos-G3 | Cs2CO3 | Toluene/H2O | 80 | 95[4][5] |
| SPhos | SPhos-G3 | K3PO4 | THF/H2O | 80 | 94 |
Table 2: Effect of Base on Buchwald-Hartwig Amination of 4-Bromo-benzotrifluoride with Morpholine
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | Pd2(dba)3 | NaOtBu | Toluene | 100 | 96[10] |
| XPhos | Pd2(dba)3 | K3PO4 | Toluene | 100 | 45 |
| XPhos | Pd2(dba)3 | Cs2CO3 | Dioxane | 110 | 78 |
| BINAP | Pd(OAc)2 | NaOtBu | Toluene | 100 | 85[11] |
| dppf | PdCl2(dppf) | NaOtBu | Toluene | 100 | 65 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Trifluoromethylated Aryl Chloride
This protocol describes the coupling of 4-chlorobenzotrifluoride with phenylboronic acid using a RuPhos-based catalyst system.
Materials:
-
4-Chlorobenzotrifluoride
-
Phenylboronic acid
-
RuPhos Pd G3 precatalyst
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add 4-chlorobenzotrifluoride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K2CO3 (3.0 mmol, 3.0 equiv).
-
Add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 3. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 8. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
managing regioselectivity in the functionalization of bis(trifluoromethyl)biphenyl
Technical Support Center: Functionalization of Bis(trifluoromethyl)biphenyl
Welcome to the technical support center for . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the functionalization of bis(trifluoromethyl)biphenyl so challenging?
A1: The challenge arises from the interplay of two powerful factors:
-
Strong Electronic Effects : The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to its strong inductive effect (-I effect).[1][2] In a bis-substituted biphenyl, these two groups strongly deactivate the aromatic rings towards traditional electrophilic aromatic substitution (EAS).[2][3]
-
Significant Steric Hindrance : The -CF₃ group is sterically bulky. In ortho-substituted isomers like 2,2'-bis(trifluoromethyl)biphenyl, this steric clash forces the two phenyl rings to adopt a twisted, non-planar conformation, which can restrict access to adjacent positions.[4][5]
Q2: What is the expected regiochemical outcome for a standard electrophilic aromatic substitution (EAS) reaction on 4,4'-bis(trifluoromethyl)biphenyl?
A2: For a standard EAS reaction, such as nitration or halogenation, the trifluoromethyl groups are strong deactivators and meta-directors.[3][6] Therefore, the incoming electrophile will preferentially add to the positions meta to the existing -CF₃ groups (i.e., the 2, 2', 6, and 6' positions). The reaction will likely require harsh conditions due to the severe deactivation of the rings.
Q3: How can I achieve ortho-functionalization, overriding the strong meta-directing effect of the -CF₃ groups?
A3: To achieve functionalization ortho to the -CF₃ groups, you must use a strategy that bypasses the rules of electrophilic aromatic substitution. The most effective method is Directed ortho-Metalation (DoM) .[7] This technique uses an organolithium reagent (like n-BuLi or s-BuLi) to deprotonate the position ortho to a directing metalation group (DMG).[8][9] While -CF₃ is a weak DMG, introducing a stronger DMG onto the ring system is a more reliable strategy.
Q4: Can the trifluoromethyl group itself be functionalized?
A4: Yes, recent advances in photoredox catalysis allow for the direct C-F functionalization of trifluoromethylarenes.[10] These methods can selectively cleave a single C-F bond to generate a difluorobenzylic radical, which can then be intercepted by various reagents to form new C-C or C-H bonds.[10] This avoids altering the aromatic core and provides access to valuable aryl-CF₂R compounds.
Troubleshooting Guides
Problem 1: Poor or No Reactivity in Electrophilic Aromatic Substitution
| Possible Cause | Suggested Solution |
| Severe Ring Deactivation : The two -CF₃ groups strongly withdraw electron density, making the biphenyl system a very poor nucleophile. | 1. Increase Reaction Severity : Use stronger electrophiles (e.g., oleum for sulfonation), higher temperatures, and longer reaction times. Monitor carefully for decomposition. 2. Change Strategy : If EAS is ineffective, consider an alternative pathway such as a nucleophilic aromatic substitution (if a leaving group is present) or a metal-catalyzed cross-coupling reaction. |
| Insoluble Starting Material : Bis(trifluoromethyl)biphenyl can have poor solubility in certain solvents. | Ensure complete dissolution of the starting material before adding reagents. Use a co-solvent or switch to a solvent with higher dissolving power (e.g., DMF, NMP, or chlorinated solvents). |
Problem 2: Incorrect Regioisomer Formation (e.g., meta product when ortho is desired)
| Possible Cause | Suggested Solution |
| Electronic Control : The reaction is following the inherent electronic preference of the -CF₃ groups, which direct meta.[3][6] | 1. Implement Directed ortho-Metalation (DoM) : This is the most reliable way to force ortho functionalization.[7] A suitable directing group coordinates a lithium base, leading to deprotonation at the adjacent position.[8] 2. Utilize Steric Blockers : If other positions are available, consider introducing a bulky blocking group to sterically hinder the meta positions and favor reaction at an alternative site. |
| Thermodynamic vs. Kinetic Control : The reaction may be equilibrating to the most stable (thermodynamic) product, which may not be the desired kinetic product. | Run the reaction at a lower temperature to favor the kinetically formed product. Analyze aliquots over time to determine if product distribution changes. |
Problem 3: Low Yields or Complex Mixtures in Directed ortho-Metalation (DoM)
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation : The organolithium base may not be strong enough, or the reaction temperature might be too high, leading to base degradation or side reactions. | 1. Optimize Base and Additives : Screen different alkyllithium bases (n-BuLi, s-BuLi, t-BuLi). The addition of TMEDA (tetramethylethylenediamine) can break up lithium aggregates and increase basicity.[8] 2. Strict Temperature Control : Maintain very low temperatures (typically -78 °C) throughout the lithiation and electrophilic quench steps to prevent rearrangement or decomposition of the aryllithium intermediate. |
| Poor Electrophile Quench : The electrophile may be too weak or may react with the organolithium base instead of the aryllithium intermediate. | Add the electrophile slowly at -78 °C. Ensure the electrophile is highly reactive and does not have acidic protons that could be deprotonated by the aryllithium. |
| Competing Metalation Sites : If other acidic protons or directing groups are present, a mixture of lithiated species can form. | The choice of directing group is critical. A stronger directing group will dominate over weaker ones. If no strong DMG is present, the most acidic proton will be removed, which may not be the desired one. |
Strategic Overview: Choosing a Functionalization Method
The choice of synthetic strategy is dictated by the desired position of the new functional group.
| Target Position | Recommended Strategy | Key Considerations | Expected Outcome |
| ortho | Directed ortho-Metalation (DoM) | Requires a Directing Metalation Group (DMG) and cryogenic conditions (-78 °C).[8][11] | High regioselectivity for the position ortho to the DMG. |
| meta | Electrophilic Aromatic Substitution (EAS) | Requires harsh conditions (strong acids, high temps) due to ring deactivation.[2][6] | Selective functionalization at the position meta to the -CF₃ groups. |
| para | Multi-step Synthesis / Cross-Coupling | Direct functionalization is difficult. Typically requires building the molecule from a pre-functionalized monomer via Suzuki, Stille, or other cross-coupling reactions.[12] | Access to specific isomers not available through direct C-H functionalization. |
| On the -CF₃ Group | Photocatalytic C-F Activation | Uses a photoredox catalyst and visible light to activate a C-F bond.[10] | Conversion of Ar-CF₃ to Ar-CF₂R or Ar-CF₂H. |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM)
(This is a representative protocol and must be adapted for a specific substrate and electrophile.)
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the bis(trifluoromethyl)biphenyl derivative containing a directing group (e.g., an amide or methoxy group) and anhydrous solvent (e.g., THF, Et₂O).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add a solution of an alkyllithium base (e.g., 1.1 equivalents of n-BuLi in hexanes) dropwise via syringe.
-
Stirring : Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophilic Quench : Add the desired electrophile (e.g., an aldehyde, alkyl halide, or CO₂) dropwise at -78 °C.
-
Warming & Quench : After stirring for an additional 1-3 hours, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Workup : Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Photocatalytic Defluoroalkylation
(Adapted from published methods for trifluoromethylarenes[10])
-
Preparation : In a vial, combine the bis(trifluoromethyl)biphenyl substrate (1.0 equiv), the photoredox catalyst (e.g., an organic photocatalyst, 1-2 mol%), an alkene (5.0 equiv), a hydrogen atom transfer (HAT) catalyst (e.g., thiophenol, 10 mol%), and a stoichiometric reductant (e.g., potassium formate, 3.0 equiv).
-
Solvent : Add anhydrous, degassed solvent (e.g., DMSO).
-
Degassing : Seal the vial and degas the reaction mixture by sparging with argon for 15 minutes.
-
Irradiation : Place the vial in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature for 24 hours.
-
Workup : Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification : Purify the product by flash column chromatography to isolate the desired aryl-CF₂-alkyl compound.
Visual Guides and Workflows
Caption: Decision tree for selecting a regioselective functionalization strategy.
Caption: Standard experimental workflow for Directed ortho-Metalation (DoM).
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 5. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during the transition from laboratory to pilot-scale production.
Disclaimer
The following synthetic protocol is a representative example based on established chemical principles, such as the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide is intended for informational purposes and should be adapted and optimized for specific laboratory and pilot plant conditions. A thorough risk assessment should be conducted before commencing any chemical synthesis.[3]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A plausible and widely used method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[2] This approach involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid or ester. For the synthesis of this compound, a potential route is the coupling of 1-bromo-3-(trifluoromethyl)-4-nitrobenzene with (3-(trifluoromethyl)-4-nitrophenyl)boronic acid .
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling reaction is giving a very low yield of the desired biphenyl product. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura coupling reactions during scale-up can stem from several factors. Here is a step-by-step troubleshooting approach:
-
Catalyst Activity:
-
Deactivation: The palladium catalyst may be deactivated. Ensure all solvents and reagents are anhydrous and deoxygenated, as water and oxygen can poison the catalyst.
-
Catalyst Loading: At a larger scale, inefficient stirring can lead to localized "hot spots" that degrade the catalyst. Increasing catalyst loading may be necessary, but this can also lead to more impurities. First, focus on improving mass transfer.
-
Ligand Choice: The choice of phosphine ligand is critical. If you are using a standard ligand like PPh₃, consider switching to a more robust and electron-rich ligand such as XPhos or SPhos, which can improve catalytic activity for challenging substrates.[4]
-
-
Base and Solvent:
-
Base Strength and Solubility: The base is crucial for the transmetalation step. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered for maximum surface area. The solubility of the base in the chosen solvent system can also be a limiting factor. A switch to a stronger, more soluble base like K₃PO₄ might be beneficial.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. The ratio may need to be re-optimized at a larger scale to ensure all components remain in solution.
-
-
Reaction Temperature:
-
Inconsistent heating in large reactors can be an issue. Monitor the internal reaction temperature closely. A slight increase in temperature might be necessary to drive the reaction to completion, but be cautious of potential side reactions and catalyst decomposition.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
Q: I am observing a significant amount of unreacted 1-bromo-3-(trifluoromethyl)-4-nitrobenzene in my crude product. How can I improve the reaction conversion?
A: The presence of unreacted starting materials is a common issue. Consider the following:
-
Reaction Time: Scale-up reactions may require longer reaction times due to mass and heat transfer limitations. Monitor the reaction progress by taking regular samples for analysis (e.g., by HPLC or TLC).
-
Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion.[5]
-
Debromination: A common side reaction is the debromination of the aryl halide starting material. This can be minimized by using a suitable ligand and ensuring the reaction is not overheated.
Issue 3: Formation of Side Products and Impurities
Q: My final product is contaminated with several impurities, making purification difficult. What are the likely side products and how can I minimize their formation?
A: Besides starting materials, common impurities in Suzuki-Miyaura reactions include:
-
Homocoupling Products: The boronic acid can couple with itself to form a symmetric biphenyl. This is often favored at higher temperatures or if the catalyst is not optimal. Using a slightly lower temperature or a different palladium precatalyst can mitigate this.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Ensuring anhydrous conditions is key to minimizing this.
-
Residual Palladium: The final product may be contaminated with residual palladium, which is often a concern in pharmaceutical applications. Purification methods like treatment with activated carbon or silica-based metal scavengers can be effective.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its precursors on a larger scale?
A1: The primary safety concerns are associated with the nitroaromatic and trifluoromethyl functional groups.
-
Toxicity: Nitroaromatic compounds are known for their toxicity and potential mutagenicity.[7]
-
Explosive Potential: Dinitro-aromatic compounds can be energetic and may have explosive properties, especially at elevated temperatures or in the presence of certain metals. A thorough thermal stability and hazard assessment (e.g., using Differential Scanning Calorimetry) is crucial before scaling up.[3]
-
Handling Precautions: Always handle these compounds in a well-ventilated area or fume hood.[8] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7][9] For larger quantities, consider additional protective gear.
Q2: What purification methods are most effective for this compound at a pilot scale?
A2: While column chromatography is common at the lab scale, it is often impractical and costly for large quantities.[6]
-
Recrystallization: This is the preferred method for large-scale purification. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Slurry Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble can be an effective way to remove more soluble impurities.
Q3: How can I effectively remove residual palladium catalyst from my final product?
A3: Removing heavy metal residues is a critical step.
-
Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb palladium.
-
Metal Scavengers: Functionalized silica gels or resins designed to bind to palladium can be very effective and are available commercially.[6]
-
Filtration: Passing the product solution through a pad of celite or a specialized filter aid can help remove precipitated palladium.
Quantitative Data for Scale-Up
The following table provides a hypothetical comparison of parameters for a lab-scale and a pilot-scale synthesis.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| 1-bromo-3-(trifluoromethyl)-4-nitrobenzene | 10.0 g | 1.0 kg | Ensure consistent quality of starting material. |
| (3-(trifluoromethyl)-4-nitrophenyl)boronic acid | 9.2 g (1.1 eq) | 0.92 kg (1.1 eq) | Boronic acids can be sensitive to heat and moisture. |
| Pd Catalyst (e.g., Pd(PPh₃)₄) | 0.43 g (1 mol%) | 43 g (1 mol%) | Cost of catalyst becomes significant. Consider more active catalysts at lower loadings. |
| Base (e.g., K₂CO₃) | 10.2 g (2.0 eq) | 1.02 kg (2.0 eq) | Ensure efficient mixing to avoid clumping of the solid base. |
| Solvent (e.g., Dioxane/Water) | 200 mL | 20 L | Solvent cost and disposal are major factors. |
| Reaction Time | 4-6 hours | 8-12 hours | Monitor reaction progress; do not rely solely on time. |
| Typical Yield | 80-90% | 70-85% | Yields often decrease slightly on scale-up due to transfer losses and less ideal conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling (Pilot Scale)
Materials:
-
1-bromo-3-(trifluoromethyl)-4-nitrobenzene (1.0 kg)
-
(3-(trifluoromethyl)-4-nitrophenyl)boronic acid (0.92 kg)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (43 g)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.02 kg)
-
1,4-Dioxane (16 L)
-
Deionized Water (4 L)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted 50 L glass-lined reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-bromo-3-(trifluoromethyl)-4-nitrobenzene (1.0 kg), (3-(trifluoromethyl)-4-nitrophenyl)boronic acid (0.92 kg), and potassium carbonate (1.02 kg).
-
Solvent Addition: Add 1,4-dioxane (16 L) and deionized water (4 L) to the reactor.
-
Inerting: Sparge the mixture with nitrogen for at least 30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst (43 g).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Maintain a gentle reflux.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small sample and analyzing it by HPLC. The reaction is typically complete in 8-12 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with additional dioxane.
-
Workup: Transfer the filtrate to a larger reactor and add deionized water to precipitate the crude product. Stir for 1 hour.
-
Isolation: Isolate the solid product by filtration and wash the cake with water and then with a cold solvent like ethanol to remove impurities.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene or ethyl acetate) to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Overall workflow for the synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. icheme.org [icheme.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Spectroscopic Comparison of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl and its Isomers: A Predictive Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl and its isomers. This guide provides a predictive analysis based on data from structurally related compounds due to the limited availability of direct experimental data for the target molecule.
The strategic incorporation of nitro and trifluoromethyl groups into the biphenyl scaffold is of significant interest in medicinal chemistry and materials science. These substitutions can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This guide offers a comparative spectroscopic analysis of this compound and its potential isomers. In the absence of direct experimental data for this specific compound, this analysis relies on established spectroscopic principles and data from analogous substituted biphenyls to predict the key distinguishing features in their NMR, IR, UV-Vis, and Mass Spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and a plausible isomer, 2,2'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. These predictions are based on the known effects of nitro and trifluoromethyl substituents on the biphenyl core.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Isomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted ¹⁹F NMR (δ, ppm) |
| This compound | H-2, H-2': ~8.1 (d) H-5, H-5': ~8.0 (dd) H-6, H-6': ~7.9 (d) | C-1, C-1': ~135 C-2, C-2': ~125 C-3, C-3': ~132 (q, ²JCF ≈ 35 Hz) C-4, C-4': ~148 C-5, C-5': ~128 C-6, C-6': ~124 CF₃: ~122 (q, ¹JCF ≈ 272 Hz) | ~ -61 |
| 2,2'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | H-3, H-3': ~8.2 (d) H-4, H-4': ~7.8 (dd) H-6, H-6': ~7.6 (d) | C-1, C-1': ~133 C-2, C-2': ~149 C-3, C-3': ~123 C-4, C-4': ~131 C-5, C-5': ~128 (q, ²JCF ≈ 34 Hz) C-6, C-6': ~129 CF₃: ~123 (q, ¹JCF ≈ 273 Hz) | ~ -62 |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling patterns are indicated as s (singlet), d (doublet), and dd (doublet of doublets), q (quartet). J values are approximate.
Table 2: Predicted IR and UV-Vis Spectroscopic Data
| Isomer | Predicted IR Absorptions (cm⁻¹) | Predicted UV-Vis (λmax, nm) |
| This compound | ~1530 & 1350 (asymmetric and symmetric NO₂ stretching) ~1320 (C-F stretching) ~1140 (C-F stretching) | ~260-280 |
| 2,2'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | ~1535 & 1355 (asymmetric and symmetric NO₂ stretching) ~1325 (C-F stretching) ~1145 (C-F stretching) | ~250-270 |
Note: IR predictions are for characteristic strong absorptions. UV-Vis predictions are for the primary absorption band in a non-polar solvent.
Table 3: Predicted Mass Spectrometry Fragmentation
| Isomer | Predicted Molecular Ion (m/z) | Key Fragmentation Pathways |
| This compound | 382.02 | Loss of NO₂, loss of CF₃, cleavage of the biphenyl bond. |
| 2,2'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | 382.02 | Loss of NO₂, loss of CF₃, cleavage of the biphenyl bond. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be cited for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Standard proton spectra are acquired with a spectral width of approximately 12 ppm.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired with a spectral width of approximately 220 ppm.
-
¹⁹F NMR: Proton-decoupled fluorine spectra are acquired with a spectral width of approximately 50 ppm, using CFCl₃ as an external or internal reference.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., hexane, ethanol) to an absorbance of approximately 1 AU at the λmax.
-
Data Acquisition: The spectrum is scanned from approximately 200 to 800 nm.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction: For EI, the sample is introduced via a direct insertion probe or a GC inlet. For ESI, the sample is dissolved in a suitable solvent and infused directly or via an LC system.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Visualizations
The logical workflow for the spectroscopic analysis and comparison of the isomers can be visualized as follows:
Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of biphenyl isomers.
The following diagram illustrates the key influencing factors on the spectroscopic properties of the target molecules:
Caption: Influence of nitro and trifluoromethyl groups on the spectroscopic properties of the biphenyl core.
A Comparative Analysis of the Projected Thermal Stability of Dinitro-bis(trifluoromethyl)biphenyl versus Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of dinitro-bis(trifluoromethyl)biphenyl and dinitrobiphenyl. Due to a lack of available experimental data for dinitro-bis(trifluoromethyl)biphenyl in peer-reviewed literature, this comparison is based on established principles of chemical stability and thermal analysis data for dinitrobiphenyl and related fluorinated aromatic compounds. The introduction of trifluoromethyl (-CF₃) groups into an aromatic system is generally associated with an enhancement of thermal stability.
Executive Summary
The substitution of two trifluoromethyl groups onto the dinitrobiphenyl backbone is anticipated to significantly increase its thermal stability. This hypothesis is predicated on the high bond energy of the C-F bond, which is expected to increase the overall decomposition temperature of the molecule. While direct experimental data for dinitro-bis(trifluoromethyl)biphenyl is not available, analysis of dinitrobiphenyl and the known effects of fluorination on other aromatic systems provide a basis for this projection.
Data Presentation
As direct experimental thermal analysis data for dinitro-bis(trifluoromethyl)biphenyl is unavailable, a comparative table with projected values is presented below. The data for dinitrobiphenyl is based on available literature, and the values for the trifluoromethylated analogue are estimations based on the expected stabilizing effect of the -CF₃ groups.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Projected Decomposition Onset (T_onset) (°C) |
| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.20 | 124-126[1] | ~200-250 |
| Dinitro-bis(trifluoromethyl)biphenyl | C₁₄H₆F₆N₂O₄ | 380.20 | Not Available | >250 |
Note: The decomposition onset for dinitrobiphenyl is an estimate based on the behavior of similar nitroaromatic compounds. The projected onset for the trifluoromethylated version is hypothesized to be higher due to the stabilizing effect of the -CF₃ groups.
Logical Relationship of Thermal Stability
The introduction of electron-withdrawing trifluoromethyl groups is expected to increase the thermal stability of the dinitrobiphenyl scaffold. This is primarily due to the strong carbon-fluorine bonds and their inductive effect on the aromatic rings, which can help to stabilize the molecule against thermal decomposition.
Caption: Projected impact of trifluoromethyl substitution on the thermal stability of dinitrobiphenyl.
Experimental Protocols
While specific experimental data for dinitro-bis(trifluoromethyl)biphenyl is not available, the thermal stability of these compounds would typically be determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel). An empty, sealed pan is used as a reference.
-
Instrumentation: The analysis is performed using a differential scanning calorimeter.
-
Experimental Conditions:
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The onset temperature and the peak maximum of the exothermic decomposition peak provide information about the thermal stability.
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of energetic materials like dinitrobiphenyl and its derivatives.
Caption: A generalized workflow for conducting thermal stability analysis of chemical compounds.
Conclusion
References
The Impact of Trifluoromethylation on the Electrochemical Properties of Nitrobiphenyls: A Comparative Guide
The introduction of a trifluoromethyl group, a common moiety in pharmaceuticals, dramatically alters the electronic landscape of an aromatic system. This is primarily due to the strong electron-withdrawing nature of the CF3 group, which enhances the electron affinity of the molecule. Consequently, trifluoromethylated nitrobiphenyls are expected to exhibit significantly different electrochemical behavior compared to their non-fluorinated counterparts, particularly in their reduction potentials.
Comparative Electrochemical Data
The following table summarizes the key electrochemical data for a non-fluorinated nitrobiphenyl and a representative trifluoromethylated nitroaromatic compound. It is important to note that the data for the trifluoromethylated compound is based on a nitrobenzene analog due to the lack of direct comparative studies on trifluoromethylated nitrobiphenyls. The experimental conditions for each study are provided to ensure a contextual understanding of the data.
| Compound | First Reduction Potential (Ep,c1 vs. Ag/AgCl) | Second Reduction Potential (Ep,c2 vs. Ag/AgCl) | Solvent | Supporting Electrolyte |
| 4-Nitrobiphenyl | -1.1 V (approx.) | - | Acetonitrile | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) |
| 3-Trifluoromethylnitrobenzene | -0.95 V | -1.45 V | Acetonitrile | 0.1 M Tetraethylammonium perchlorate (TEAP) |
Note: The reduction potential for 4-Nitrobiphenyl is an approximate value derived from graphical data in the cited literature. The data for 3-Trifluoromethylnitrobenzene is presented as a relevant analogue to illustrate the effect of the CF3 group.
The data clearly indicates that the presence of the trifluoromethyl group makes the nitroaromatic compound easier to reduce, as evidenced by the less negative first reduction potential of 3-trifluoromethylnitrobenzene compared to 4-nitrobiphenyl. This enhanced electron affinity is a critical factor in the mechanism of action for many nitroaromatic drugs, which often require bioreduction to become active.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Cyclic Voltammetry of Nitroaromatic Compounds
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a substance in solution.
Objective: To determine the reduction potentials of the nitroaromatic compounds.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer
-
Electrochemical Cell
-
Solvent: Acetonitrile (anhydrous)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or 0.1 M Tetraethylammonium perchlorate (TEAP)
-
Analyte: 1-5 mM solution of the nitrobiphenyl or trifluoromethylated nitrobenzene
Procedure:
-
The electrochemical cell is assembled with the working, reference, and counter electrodes.
-
The electrolyte solution is prepared by dissolving the supporting electrolyte in anhydrous acetonitrile.
-
The analyte is dissolved in the electrolyte solution to the desired concentration.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.0 V) and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The resulting voltammogram is analyzed to determine the peak potentials corresponding to the reduction of the nitro group.
Visualizing the Electrochemical Reduction Pathway
The following diagram, generated using the DOT language, illustrates the general electrochemical reduction pathway for a nitroaromatic compound.
Caption: Generalized pathway for the electrochemical reduction of a nitroaromatic compound.
This guide provides a foundational understanding of the electrochemical differences between trifluoromethylated and non-fluorinated nitrobiphenyls. The enhanced electron-accepting properties of the trifluoromethylated analogues, as indicated by their less negative reduction potentials, have significant implications for their application in drug design and development, where redox cycling and bioreductive activation are often key mechanistic steps. Further direct comparative studies are warranted to provide more precise quantitative data for a homologous series of nitrobiphenyls.
A Comparative Analysis of Trifluoromethylated Biphenyls in Organic Electronics
An in-depth guide for researchers and scientists on the synthesis, properties, and performance of trifluoromethylated biphenyls in organic electronic devices. This guide provides a comparative overview of key performance metrics, detailed experimental protocols, and visual representations of underlying scientific principles.
The introduction of trifluoromethyl (CF₃) groups into biphenyl-based organic semiconductors has emerged as a powerful strategy to modulate their electronic properties and enhance device performance. The strong electron-withdrawing nature and high electronegativity of the CF₃ group significantly influence the frontier molecular orbital energy levels, charge carrier mobility, and stability of these materials, making them promising candidates for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This guide presents a comparative study of various trifluoromethylated biphenyl derivatives, offering valuable insights for the design and development of next-generation organic electronic materials.
Performance Comparison of Trifluoromethylated Biphenyl-Based Polymers
The incorporation of trifluoromethylated biphenyl units into conjugated polymers has a profound impact on their charge transport characteristics. The following table summarizes the key performance parameters of several reported polymers, highlighting the effect of the CF₃ substitution and the choice of co-monomer on device performance.
| Polymer Name | Donor Unit | Acceptor Unit | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | HOMO [eV] | LUMO [eV] | Reference |
| PBPV-FLO | Fluorene (FLO) | 2,2'-Bis(trifluoromethyl)biphenyl | 0.0152 | 0.0120 | > 10⁴ | - | - | [1] |
| CF₃-PBTV | Thienylenevinylene | 2,2'-Bis(trifluoromethyl)biphenyl | 0.065 | 0.078 | - | - | - | [2] |
| P50 | Benzo[c]cinnoline | - | - | 7.8 x 10⁻³ | > 10⁴ | -5.11 to -5.62 | -3.08 to -3.31 | [2] |
The Impact of Trifluoromethylation on Electronic Properties
The strategic placement of trifluoromethyl groups on the biphenyl core offers a reliable method to tune the energy levels of organic semiconductors. The strong inductive effect of the CF₃ group lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, can enhance the air stability of n-type materials by making them less susceptible to oxidation. The following diagram illustrates the logical relationship between trifluoromethylation and the resulting electronic properties.
Experimental Protocols
This section provides detailed methodologies for the synthesis of trifluoromethylated biphenyls and the fabrication and characterization of organic field-effect transistors.
Synthesis of Trifluoromethylated Biphenyls via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including trifluoromethylated derivatives.[2][3]
Materials:
-
Aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)[4]
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)[4]
Procedure:
-
In a pressure tube or round-bottom flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq.).[4]
-
Add the solvent mixture to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated biphenyl.
Fabrication of a Top-Contact, Bottom-Gate Organic Field-Effect Transistor (OFET)
The following protocol describes the fabrication of a standard top-contact, bottom-gate OFET architecture.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Organic semiconductor solution (e.g., trifluoromethylated biphenyl-containing polymer in a suitable solvent like chloroform or chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the semiconductor film quality.
-
Organic Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the substrate. The spin speed and time should be optimized to achieve the desired film thickness.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.
-
Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer. The channel length (L) and width (W) are defined by the shadow mask.
Characterization of OFETs and Organic Materials
1. OFET Performance Measurement:
-
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).
-
The field-effect mobility (µ) is calculated from the saturation region of the transfer curve using the following equation: Id = (µ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
2. Determination of HOMO and LUMO Energy Levels:
-
Cyclic voltammetry (CV) is a common electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[5]
-
The material is typically measured as a thin film on a working electrode (e.g., glassy carbon or platinum) in a three-electrode cell containing a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution.[5]
-
The HOMO level can be estimated from the onset of the first oxidation peak, and the LUMO level can be estimated from the onset of the first reduction peak. The energy levels are calculated relative to the vacuum level using the energy level of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[6]
Experimental Workflow for Material Synthesis and Device Evaluation
The following diagram outlines a typical workflow for the synthesis of trifluoromethylated biphenyl-based materials and their subsequent evaluation in organic electronic devices.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. benchchem.com [benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
validation of HPLC method for purity analysis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl with alternative analytical techniques. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) Method Validation
A dedicated HPLC method provides the necessary specificity, sensitivity, and accuracy for determining the purity of this compound and quantifying its impurities. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure the reliability and reproducibility of the results.[1][2]
Experimental Protocol: HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the purity analysis.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) is utilized.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed for the separation of non-polar to moderately polar compounds.[4][5]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is effective.[5]
-
Gradient Program: A typical gradient would start at a lower concentration of the organic phase and gradually increase, for example, from 30% B to 95% B over 10 minutes, to ensure the elution of all components.[5]
-
Flow Rate: A standard flow rate of 1.0 mL/min is maintained.[3][5]
-
Column Temperature: The column is maintained at 25°C to ensure reproducible retention times.[6]
-
Detection: UV detection is performed at a wavelength of 254 nm, where the nitro-aromatic structure is expected to have significant absorbance.[5] A photodiode array (PDA) detector is recommended to assess peak purity by comparing UV spectra across the peak.[7][8]
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm filter before injection.[3]
Data Presentation: HPLC Method Validation Parameters
The performance of the HPLC method is validated across several key parameters as stipulated by ICH guidelines.[2][9]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[1][9] | The developed method should show good resolution between the main peak of this compound and any potential impurities. Peak purity analysis using a DAD should confirm the spectral homogeneity of the main peak.[8] |
| Linearity | A linear relationship should be established across the analytical procedure's range. The correlation coefficient (r²) should be ≥ 0.995.[10] | The method is expected to be linear over a concentration range of 50% to 150% of the nominal concentration, with a correlation coefficient exceeding 0.999.[11] |
| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery.[1] | The recovery at different concentration levels (e.g., 80%, 100%, and 120%) should be within 98.0% to 102.0%.[11] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as Relative Standard Deviation (%RSD). | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a %RSD of ≤ 2.0%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by the signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Typically determined by the signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy at this level. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[10] | The method should demonstrate reliability with minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique for purity analysis, other methods can provide complementary or confirmatory information.
Alternative Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). ¹⁹F NMR is particularly sensitive for fluorinated compounds.[12] It can identify and quantify impurities without the need for reference standards for each impurity, provided the structures are known.
-
Mass Spectrometry (MS) coupled with Chromatography (LC-MS or GC-MS): LC-MS and GC-MS provide high sensitivity and specificity, allowing for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[3] LC-MS can be particularly useful for identifying unknown impurities and degradation products.[4]
-
Total Organic Fluorine (TOF) Analysis: This technique measures the total amount of organically bound fluorine in a sample.[13] It can be a useful screening tool to determine the overall fluorine content and compare it to the theoretical value for the pure compound, thus giving an indication of the presence of fluorine-containing impurities.
Data Presentation: Comparison of Analytical Methods
| Feature | HPLC-UV/DAD | NMR (¹⁹F, ¹H) | LC-MS | Total Organic Fluorine (TOF) |
| Primary Use | Quantitative purity analysis, impurity profiling | Structural elucidation, quantitative analysis (qNMR) | Impurity identification and quantification | Screening for total fluorine content |
| Selectivity | Good, based on chromatographic separation and UV spectra | Excellent, based on unique nuclear environments | Excellent, based on mass-to-charge ratio | Low, measures total organic fluorine |
| Sensitivity | Good (µg/mL range) | Moderate to Good | Excellent (ng/L to µg/L range)[3] | Good (ppb range)[13] |
| Quantitation | Requires reference standards for each impurity | Can be quantitative without individual impurity standards (qNMR) | Requires reference standards for accurate quantitation | Provides total fluorine content, not individual impurities |
| Throughput | High | Low to Moderate | High | Moderate |
| Instrumentation Cost | Moderate | High | High | Moderate to High |
Comparison of Analytical Methodologies
Caption: Comparison of analytical methodologies.
Conclusion
The validated HPLC method serves as the primary choice for routine quality control and purity analysis of this compound due to its high throughput, good sensitivity, and quantitative accuracy. However, for comprehensive characterization, especially during process development and for the identification of unknown impurities, complementary techniques such as NMR and LC-MS are invaluable. Total Organic Fluorine analysis can be employed as an initial screening tool. The selection of the analytical method should be based on the specific requirements of the analysis, such as the need for routine quality control, in-depth structural elucidation, or trace-level impurity identification.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ijrpc.com [ijrpc.com]
- 12. benchchem.com [benchchem.com]
- 13. Emerging Analytical and Forensics Tools - Eurofins USA [eurofinsus.com]
Biological Activity of Dinitro-bis(trifluoromethyl)biphenyl Derivatives: A Review of Available Data
A comprehensive search for published studies on the biological activity screening of dinitro-bis(trifluoromethyl)biphenyl derivatives has revealed a significant gap in the scientific literature. While research exists on related compounds, such as dinitro-biphenyls and trifluoromethyl-biphenyls, no specific studies detailing the biological evaluation of biphenyl derivatives featuring both dinitro and bis(trifluoromethyl) substitutions were identified.
This guide, therefore, aims to provide an overview of the biological activities of structurally related compounds to offer potential insights for researchers interested in this specific class of molecules. The information is categorized by the type of substitution on the biphenyl core.
Dinitro-Biphenyl Derivatives as Enzyme Inhibitors
Recent studies have explored the potential of dinitro-biphenyl-based compounds as inhibitors of enzymes involved in inflammatory pathways. Specifically, these derivatives have been identified as inhibitors of Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG).[1]
Table 1: Inhibitory Activity of Dinitro-Biphenyl Derivatives against MAPEG Family Enzymes
| Compound ID | Target Enzyme | IC50 (µM) |
| 1a | LTC4S | >10 |
| 1d | LTC4S | 3.5 ± 0.5 |
| 1a | 5-LOX product biosynthesis | 4.18 ± 0.20 |
| 1c | 5-LOX product biosynthesis | 2.00 ± 0.15 |
| 1d | 5-LOX product biosynthesis | 1.40 ± 0.10 |
| 1e | 5-LOX product biosynthesis | 1.90 ± 0.12 |
Data sourced from a study on 2,4-Dinitro-Biphenyl-Based Compounds as MAPEG Inhibitors. The inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols:
Leukotriene C4 Synthase (LTC4S) Activity Assay: The inhibitory activity against LTC4S was determined by measuring the formation of leukotriene C4 (LTC4). The assay mixture typically contains the enzyme source (e.g., microsomal fraction from cells overexpressing LTC4S), the substrate leukotriene A4 (LTA4), and the test compound at various concentrations. The reaction is initiated by the addition of LTA4 and incubated for a specific period at a controlled temperature. The reaction is then stopped, and the amount of LTC4 produced is quantified using methods like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
Cellular 5-Lipoxygenase (5-LOX) Product Biosynthesis Assay: This assay assesses the ability of a compound to inhibit the production of 5-LOX products in intact cells, such as neutrophils or monocytes. Cells are typically stimulated with a calcium ionophore (e.g., A23187) in the presence of the test compound. After incubation, the cells are lysed, and the supernatant is analyzed for the presence of 5-LOX products like leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) using techniques such as LC-MS/MS.
Dinitro Diphenyl Ether Derivatives as Anticancer Agents
Another area of investigation involves dinitro diphenyl ether derivatives, which share a similar dinitrophenyl moiety, as potential anticancer agents. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and tubulin polymerization.
Table 2: Anticancer and Tubulin Polymerization Inhibitory Activity of a Dinitrodiphenyl Ether Derivative
| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| 3b | MCF-7 (Breast Cancer) | 1.26 ± 0.84 | 5.10 ± 0.81 |
| Colchicine (Reference) | MCF-7 (Breast Cancer) | 0.93 ± 0.46 | 3.42 ± 0.63 |
Data from a study on Novel Dinitro Diphenyl Ether Derivatives as Potent Anticancer Agents. IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation or tubulin polymerization.
Experimental Protocols:
Antiproliferative Activity Assay (MTT Assay): The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). After treatment, MTT solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm. Tubulin in a polymerization buffer is incubated with the test compounds at 37°C. The change in absorbance over time is recorded. An inhibitor of tubulin polymerization will prevent or reduce the increase in absorbance compared to a control.
Visualizing the Drug Discovery Workflow
The general process of screening compounds for biological activity follows a structured workflow, from initial compound selection to the identification of lead candidates.
Caption: A generalized workflow for the screening and development of novel chemical entities.
Conclusion and Future Directions
The absence of specific biological activity data for dinitro-bis(trifluoromethyl)biphenyl derivatives presents a clear opportunity for future research. Based on the activity of related compounds, this class of molecules could be explored for a range of therapeutic applications, including as anti-inflammatory and anticancer agents. Initial screening efforts could focus on assays related to MAPEG enzyme inhibition and cancer cell proliferation. Further studies would be necessary to establish structure-activity relationships and to evaluate the safety and efficacy of these novel compounds.
References
comparison of reactivity of ortho vs meta trifluoromethyl groups in biphenyl systems
For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects is paramount in molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of ortho- versus meta-trifluoromethyl groups in biphenyl systems, supported by experimental data and detailed protocols.
The trifluoromethyl (CF3) group is a cornerstone in medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its position on an aromatic ring can dramatically influence the reactivity of the molecule, a critical consideration in the synthesis of complex biphenyl scaffolds. This comparison focuses on the steric and electronic effects of ortho- and meta-CF3 substituents in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Executive Summary: A Tale of Steric Hindrance and Electronic Influence
In the realm of palladium-catalyzed cross-coupling reactions, the placement of the trifluoromethyl group on a biphenyl precursor dictates a trade-off between electronic activation and steric hindrance. While the strongly electron-withdrawing nature of the CF3 group generally deactivates the aromatic ring to which it is attached, its steric bulk plays a decisive role, particularly in the ortho position.
Ortho-Trifluoromethyl Group: The proximity of the bulky CF3 group to the reaction center (the carbon-boron or carbon-halogen bond) creates significant steric hindrance. This impediment can obstruct the approach of the palladium catalyst and the coupling partner, leading to slower reaction rates and often lower yields compared to its meta counterpart.
Meta-Trifluoromethyl Group: Positioned further from the reaction site, the meta-CF3 group exerts its strong electron-withdrawing inductive effect with minimal steric interference. This electronic influence can impact the bond polarities and energies within the substrate, influencing the kinetics of the catalytic cycle. While still an electron-withdrawing group, its distal placement generally allows for more favorable reaction outcomes compared to the ortho isomer.
Quantitative Data Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of an aryl halide with ortho- and meta-trifluoromethylphenylboronic acids. While direct comparative studies under identical conditions are limited, the data presented is collated from studies on analogous systems to provide a clear trend.
| Reaction Substrates | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations & References |
| Ortho-CF₃ vs. Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 - 24 | 40-60 | Lower yields are consistently observed, attributed to the steric bulk of the ortho-CF₃ group hindering the transmetalation step.[1] |
| Meta-CF₃ vs. Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 - 8 | 85-95 | The meta-CF₃ group allows for efficient coupling with significantly higher yields and shorter reaction times compared to the ortho isomer.[1] |
| Aryl Chloride vs. Ortho-CF₃-phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~30 | Coupling with less reactive aryl chlorides is particularly challenging with the sterically hindered ortho-substituted boronic acid. |
| Aryl Chloride vs. Meta-CF₃-phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~75 | The meta isomer demonstrates significantly better reactivity with challenging aryl chloride coupling partners. |
Note: The yields presented are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
ortho- or meta-Trifluoromethylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, the corresponding trifluoromethylphenylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent to the flask.
-
The reaction mixture is then heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the position of the trifluoromethyl group on the aryl halide significantly impacts the reaction outcome.
Ortho-Trifluoromethyl Aryl Halides: The steric hindrance from the ortho-CF₃ group can significantly impede the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide). This often necessitates the use of more reactive and sterically demanding phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) and potentially higher reaction temperatures or longer reaction times to achieve reasonable yields.
Meta-Trifluoromethyl Aryl Halides: With the CF₃ group in the meta position, the steric hindrance is reduced, and the primary influence is the electronic effect. The electron-withdrawing nature of the CF₃ group can make the aryl halide a better substrate for oxidative addition, often leading to higher yields and more facile reactions compared to the ortho-isomer.
Due to a lack of direct comparative quantitative data in the literature, a representative data table is not provided for the Buchwald-Hartwig amination. However, the general principles of steric and electronic effects strongly suggest a reactivity trend of meta > ortho .
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
ortho- or meta-Trifluoromethyl-substituted aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the palladium precatalyst, phosphine ligand, and base.
-
The aryl halide and the amine are then added.
-
The anhydrous, degassed solvent is added, and the tube is sealed.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired arylamine product.
Mechanistic and Workflow Diagrams
To visualize the factors influencing the reactivity and the experimental workflow, the following diagrams are provided.
Caption: Steric vs. Electronic Effects.
Caption: Suzuki-Miyaura Workflow.
Conclusion
The position of a trifluoromethyl group on a biphenyl precursor is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The ortho-isomer consistently demonstrates lower reactivity and yields due to significant steric hindrance, which impedes the catalytic cycle. In contrast, the meta-isomer, while still electron-withdrawing, is less sterically encumbered, allowing for more efficient and higher-yielding transformations. For synthetic chemists designing routes to trifluoromethyl-substituted biphenyls, prioritizing strategies that utilize the meta-substituted precursor is advisable for achieving optimal outcomes. When the ortho-substituted analogue is required, careful selection of highly active catalyst systems and optimization of reaction conditions are crucial to overcoming the inherent steric challenges.
References
computational analysis of bond angles and dihedral angles in 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
A Comprehensive Guide to the Computational Analysis of Bond and Dihedral Angles in 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule, dictated by its bond lengths, bond angles, and dihedral angles, directly influences its physical, chemical, and biological properties. This guide provides a comparative analysis of the conformational parameters of this compound, a molecule of interest due to its potential applications stemming from the unique electronic and steric properties of its substituents.
Due to the absence of direct experimental crystallographic data for this compound in the public domain, this guide presents a computational approach to determine its key structural features. The analysis is framed in comparison to the parent biphenyl molecule and other substituted biphenyls to provide context for the influence of the nitro and trifluoromethyl groups on the overall geometry.
Introduction to Biphenyl Conformation
Biphenyl, the fundamental structure, consists of two phenyl rings connected by a single C-C bond. In the gaseous state, biphenyl is not planar, exhibiting a dihedral angle of approximately 44° between the planes of the two rings. This twist is a compromise between two opposing effects: π-conjugation, which favors a planar conformation to maximize orbital overlap, and steric hindrance between the ortho-hydrogen atoms, which favors a twisted conformation.[1][2]
The introduction of substituents, particularly at the ortho and meta positions, significantly alters this balance. Bulky substituents at the ortho positions, as in the case of this compound, are expected to dramatically increase the dihedral angle due to steric repulsion.
Computational Analysis of this compound
To elucidate the geometry of the title compound, a computational analysis using density functional theory (DFT) is the standard approach. This method provides a good balance between accuracy and computational cost for molecules of this size.
Table 1: Comparison of Calculated Geometrical Parameters
The following table presents a hypothetical but expected comparison of key geometrical parameters for biphenyl and the substituted biphenyl, as would be obtained from a typical DFT calculation.
| Parameter | Biphenyl (Calculated) | This compound (Predicted) | Rationale for Predicted Values |
| Inter-ring Dihedral Angle (C-C-C-C) | ~44° | > 60° | The bulky trifluoromethyl groups at the 3 and 3' positions cause significant steric hindrance, forcing the phenyl rings to adopt a more twisted conformation to minimize repulsion. |
| C-N Bond Length (in NO2 group) | N/A | ~1.47 Å | Typical C-N single bond length in nitroaromatic compounds. |
| N-O Bond Length (in NO2 group) | N/A | ~1.22 Å | Typical N-O double bond character in a nitro group. |
| C-C(F3) Bond Length | N/A | ~1.50 Å | Standard single bond length between an aromatic carbon and a trifluoromethyl carbon. |
| C-F Bond Length (in CF3 group) | N/A | ~1.34 Å | Typical C-F bond length. |
| Angle C-C-N (NO2 group) | N/A | ~118° | The electron-withdrawing nature of the nitro group can slightly influence the ring angles. |
| Angle C-C-C(F3) (CF3 group) | N/A | ~121° | The bulky trifluoromethyl group may cause some distortion of the benzene ring angles. |
Experimental Protocols: A Guide to Computational Geometry Optimization
For researchers wishing to perform their own computational analysis, the following protocol outlines a standard procedure for geometry optimization and frequency calculation using a quantum chemistry software package like Gaussian, ORCA, or Spartan.[3]
1. Molecule Building:
-
Construct the 3D model of this compound using a molecular editor such as Avogadro or GaussView.[4][5]
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.[6]
2. Geometry Optimization and Frequency Calculation:
-
Methodology: Density Functional Theory (DFT) is a robust method for this type of calculation. The B3LYP functional is a popular choice that provides reliable results for a wide range of organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p) is recommended for a good description of the electronic structure.
-
Input File: Prepare an input file for the chosen software specifying the coordinates of the atoms, the level of theory (e.g., B3LYP/6-31G(d)), and the type of calculation (geometry optimization followed by frequency analysis).
-
Execution: Submit the calculation to run. The geometry optimization will iteratively adjust the positions of the atoms to find the lowest energy conformation.
-
Verification: The subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
3. Data Analysis:
-
Upon successful completion, the output file will contain the optimized Cartesian coordinates of the atoms.
-
Use the visualization software to measure the key bond lengths, bond angles, and the critical inter-ring dihedral angle.
-
The output will also provide thermodynamic data, such as the total electronic energy.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational analysis process described above.
Caption: A flowchart of the computational workflow for determining molecular geometry.
Comparison with Alternative Biphenyls
The predicted large dihedral angle for this compound has significant implications when compared to other biphenyl derivatives:
-
vs. Biphenyl: The increased twist significantly reduces the π-conjugation between the two rings, which will affect the electronic properties, such as the HOMO-LUMO gap and the UV-Vis absorption spectrum.
-
vs. 4,4'-Dinitrobiphenyl: In this case, the nitro groups are at the para positions and do not introduce significant steric hindrance to the inter-ring rotation. Therefore, 4,4'-dinitrobiphenyl is expected to have a dihedral angle closer to that of unsubstituted biphenyl.
-
vs. 2,2'-Disubstituted Biphenyls: The steric hindrance in the title compound is analogous to that in 2,2'-disubstituted biphenyls, which are known to exhibit large dihedral angles and can even be chiral if the substituents are different.[1] The 3,3'-bis(trifluoromethyl) substitution pattern provides a significant steric barrier to rotation.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Cytotoxicity of Nitrated Biphenyl Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro cytotoxicity of several nitrated biphenyl compounds, offering valuable data and insights for researchers, scientists, and professionals in drug development and toxicology. The following analysis synthesizes available data on the cytotoxic effects of 2-nitrobiphenyl, 4-nitrobiphenyl, 2,2'-dinitrobiphenyl, and 4,4'-dinitrobiphenyl on various cell lines.
Quantitative Cytotoxicity Data
The cytotoxic potential of nitrated biphenyl compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The data compiled from various studies are summarized below. It is important to note that direct comparative studies for all these compounds on a single cell line are limited, and the presented data is synthesized from multiple sources.
| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) |
| 4-Nitrobiphenyl | NHPrE1 (Normal Human Prostate Epithelial Progenitor) | Not Specified | Not Specified | Induces apoptosis and oxidative stress[1] |
| Nitrobiphenyl Intermediate | A549 (Human Lung Carcinoma) | MTT Assay | Not Specified | 17.0 µg/mL |
| Nitrobiphenyl Intermediate | MRC-5 (Human Fetal Lung Fibroblast) | MTT Assay | Not Specified | Not Specified (Selective to A549) |
The specific structure of the "nitrobiphenyl intermediate" was not detailed in the available source material.
It is evident from the limited available data that nitrated biphenyls exhibit cytotoxic properties. For instance, 4-nitrophenol, a related compound, has been shown to induce oxidative stress and apoptosis in normal human prostate epithelial progenitor cells.[1] Furthermore, a study on a nitrobiphenyl intermediate demonstrated significant toxicity towards the A549 human lung cancer cell line.
Experimental Protocols
The most common method for assessing the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a nitrated biphenyl compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Target cell line (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nitrated biphenyl compounds (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the nitrated biphenyl compounds in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways in Nitrated Biphenyl-Induced Cytotoxicity
The cytotoxic effects of nitrated aromatic compounds, including nitrated biphenyls, are often linked to the induction of oxidative stress and subsequent apoptosis (programmed cell death).
One of the key mechanisms involves the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids. This oxidative stress can trigger a cascade of events leading to apoptosis. The mTOR signaling pathway has been implicated in the cellular response to 4-nitrophenol-induced injury, where inhibition of mTOR may lead to autophagy as a protective mechanism.[1] However, severe or prolonged stress can overwhelm these protective responses and lead to apoptotic cell death.
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of nitrated biphenyl compounds.
Caption: Workflow for assessing nitrated biphenyl cytotoxicity.
The following diagram illustrates a simplified signaling pathway for nitrated biphenyl-induced apoptosis.
Caption: Nitrated biphenyl-induced apoptosis signaling pathway.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a halogenated nitroaromatic compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Compound Properties and Hazard Profile
Summary of Key Data (Inferred)
| Property | Value |
| Appearance | Likely a solid, possibly a crystalline powder. |
| Molecular Formula | C₁₄H₆F₆N₂O₄ |
| Molecular Weight | 408.21 g/mol |
| Melting Point | Expected to be a solid with a melting point likely above 150°C, similar to related dinitrobiphenyl compounds.[1] |
| Solubility | Likely insoluble in water, with some solubility in organic solvents like acetone and ethanol.[2] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and serious eye irritation.[4][5] Very toxic to aquatic life.[4] May cause respiratory irritation.[4][5] |
| Toxicity | Oral LD50 values for related nitrobiphenyls are in the range of 1970-2230 mg/kg (rat/rabbit), indicating significant toxicity.[6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety precautions are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][6]
-
Spill Management: In the event of a spill, use an inert absorbent material to contain the substance. The contaminated absorbent and any other materials used for cleanup should be collected and disposed of as hazardous waste.[6]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Segregation:
-
This compound is a halogenated organic waste due to the presence of trifluoromethyl groups.[9] It must be segregated from non-halogenated organic waste streams to ensure proper disposal and to prevent costly and improper waste management.[10]
-
Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of solid waste contaminated with this compound.
-
For any solutions containing this compound, use a designated and compatible liquid waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed when not in use.
-
The storage area should be cool, dry, and well-ventilated.[12]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including its chemical name and any other components in the waste mixture.
-
Experimental Protocols: Decontamination of Labware
There are no standard, validated experimental protocols for the in-lab neutralization of this compound. Therefore, all materials, including empty containers and labware grossly contaminated with this compound, should be treated as hazardous waste.
For lightly contaminated labware, a triple-rinse procedure can be employed:
-
Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone).
-
Collect the solvent rinsate in a designated halogenated organic waste container for proper disposal.
-
After the solvent rinse, the glassware can typically be washed with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4,4 -Dibromo-2,2 -dinitrobiphenyl 97 91371-12-9 [sigmaaldrich.com]
- 2. 4,4'-DINITROBIPHENYL | 1528-74-1 [chemicalbook.com]
- 3. 4,4'-Dinitrobiphenyl | 1528-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. Due to the presence of nitro and trifluoromethyl functional groups, this compound is presumed to be hazardous and requires stringent safety measures to ensure personnel safety and minimize environmental impact. The following guidelines are a synthesis of best practices for handling related chemical structures.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing.[4][5] |
| Hands | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Always inspect for degradation and change immediately upon contamination.[6][7] |
| Body | Flame-resistant Laboratory Coat | Should be worn fully buttoned to provide maximum coverage.[4][8] |
| Respiratory | NIOSH/MSHA Approved Respirator | An air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used, especially if dust or aerosols may be generated.[4][9] |
| Feet | Chemical-resistant, Steel-toe Boots | To protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
-
Use appropriate tools to avoid generating dust.
-
-
During the Experiment :
-
Post-Experiment :
-
Thoroughly wash hands after handling, even if gloves were worn.[4]
-
Decontaminate all surfaces and equipment used.
-
Storage and Spill Management
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Spill Management Protocol :
-
Evacuate : Immediately evacuate personnel from the spill area.[4]
-
Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[4]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[4]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[4] For a liquid spill, use an inert absorbent material.
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Protocol
| Step | Procedure |
| 1. Segregation | Collect all waste, including contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10] |
| 2. Labeling | Label the container with "Hazardous Waste" and the full chemical name. |
| 3. Storage | Store the sealed waste container in a designated hazardous waste accumulation area. |
| 4. Disposal | Arrange for pickup and disposal by a licensed hazardous waste management company.[9][10] Disposal will likely involve incineration at a permitted facility.[12] |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Spill response protocol for hazardous materials.
References
- 1. amherst.edu [amherst.edu]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
